EMD 1204831
Description
Properties
CAS No. |
1100598-15-9 |
|---|---|
Molecular Formula |
C25H27N7O3 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
6-(1-methylpyrazol-4-yl)-2-[[3-[5-(2-morpholin-4-ylethoxy)pyrimidin-2-yl]phenyl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C25H27N7O3/c1-30-18-21(14-28-30)23-5-6-24(33)32(29-23)17-19-3-2-4-20(13-19)25-26-15-22(16-27-25)35-12-9-31-7-10-34-11-8-31/h2-6,13-16,18H,7-12,17H2,1H3 |
InChI Key |
CIUKPBWULKEZMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C4=NC=C(C=N4)OCCN5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
EMD 1204831: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD 1204831 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a crucial driver in the pathogenesis of numerous human cancers, promoting tumor cell proliferation, survival, migration, invasion, and angiogenesis.[1][3] this compound has demonstrated significant anti-tumor activity in preclinical models by effectively suppressing c-Met-driven signaling pathways.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including its effects on downstream signaling, cell viability, and the experimental protocols used for its characterization.
Core Mechanism of Action: Selective c-Met Kinase Inhibition
This compound functions as an ATP-competitive inhibitor of the c-Met kinase. It binds to the kinase domain of the c-Met receptor, preventing its autophosphorylation and subsequent activation. This inhibitory action is highly selective for c-Met. In a broad kinase panel screen, this compound showed exceptional selectivity, with an inhibitory activity more than 3,000-fold higher for c-Met compared to 241 other human kinases. This high degree of selectivity minimizes off-target effects, a desirable characteristic for targeted cancer therapies.
The inhibition of c-Met by this compound occurs irrespective of the mode of receptor activation, be it ligand-dependent (through its ligand, Hepatocyte Growth Factor, HGF) or ligand-independent (due to c-Met gene amplification or activating mutations).
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Assay Type | Value | Cell Lines/System | Reference |
| IC50 | Enzymatic c-Met Kinase Activity | 9 nmol/L | Recombinant c-Met | |
| Average IC50 | Cellular c-Met Phosphorylation | 15 nmol/L | A549 (lung carcinoma), EBC-1 (lung squamous cell carcinoma) |
Table 2: Effects on Cell Viability of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| MKN-45 | Gastric Carcinoma | Data in Supplementary Table S2 | |
| Hs746T | Gastric Carcinoma | Data in Supplementary Table S2 | |
| A549 | Lung Carcinoma | Data in Supplementary Table S2 | |
| NCI-H441 | Lung Carcinoma | Data in Supplementary Table S2 | |
| EBC-1 | Lung Squamous Cell Carcinoma | Data in Supplementary Table S2 | |
| U87-MG | Glioblastoma | Data in Supplementary Table S2 | |
| Caki-1 | Renal Cell Carcinoma | Data in Supplementary Table S2 | |
| KP-4 | Pancreatic Carcinoma | Data in Supplementary Table S2 |
Note: The specific IC50 values for cell viability are located in the supplementary materials of the cited primary research article and were not available in the public domain searches.
Signaling Pathways and Cellular Processes Affected
By inhibiting the kinase activity of c-Met, this compound effectively blocks the downstream signaling cascades that are crucial for cancer cell pathophysiology.
Inhibition of Downstream Signaling
Upon activation, c-Met recruits and phosphorylates various adaptor proteins and downstream effectors. This compound has been shown to inhibit the phosphorylation of key signaling molecules, including:
-
Gab1 (Grb2-associated-binding protein 1)
-
Akt (Protein Kinase B)
-
Erk1/2 (Extracellular signal-regulated kinases 1/2)
The blockade of these pathways disrupts critical cellular functions. The inhibition of the PI3K/Akt pathway is known to promote apoptosis and inhibit cell survival. The suppression of the RAS/MEK/ERK pathway leads to decreased cell proliferation.
Effects on Cell Cycle and Apoptosis
Experimental Protocols
Detailed experimental protocols from the primary studies on this compound are not publicly available. The following are representative protocols for the key assays used to characterize the mechanism of action of c-Met inhibitors, based on standard laboratory practices.
c-Met Kinase Inhibition Assay (Enzymatic)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.
-
Reagents and Materials: Recombinant human c-Met kinase domain, ATP, a suitable kinase substrate (e.g., Poly (Glu, Tyr) 4:1), kinase assay buffer, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the c-Met enzyme, the substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Cellular c-Met Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit c-Met autophosphorylation within cancer cells.
-
Cell Culture and Treatment:
-
Culture c-Met-dependent cancer cells (e.g., A549, EBC-1) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes to induce c-Met phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin) to normalize the results.
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
-
Cell Seeding and Treatment:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
-
Incubation and Measurement:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add a viability reagent such as MTT or resazurin and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action is centered on the direct inhibition of c-Met's enzymatic activity, leading to the suppression of downstream pro-survival and pro-proliferative signaling pathways, such as the PI3K/Akt and RAS/MEK/ERK pathways. Preclinical data strongly support its ability to inhibit tumor cell growth and its potential as a targeted therapeutic agent in cancers with aberrant c-Met signaling. Further investigation into its effects on apoptosis and the cell cycle will provide a more complete understanding of its anti-tumor activity.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
EMD 1204831: A Selective c-Met Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology.[1][2] Dysregulation of the c-Met signaling pathway, through gene amplification, mutation, or overexpression, is implicated in the pathogenesis and progression of numerous human cancers, including those of the lung, stomach, and kidney.[1][2] EMD 1204831 has emerged as a potent and highly selective small-molecule inhibitor of c-Met, demonstrating significant anti-tumor activity in preclinical models.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical and cellular activity, and preclinical efficacy. The information presented herein is intended to support further investigation and development of c-Met targeted therapies.
Introduction to c-Met Signaling
The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as embryonic development and tissue regeneration. However, aberrant activation of the HGF/c-Met axis can drive tumorigenesis by promoting cell proliferation, survival, migration, and invasion. Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain, initiating a cascade of downstream signaling events through pathways such as RAS/MAPK and PI3K/AKT.
This compound: Mechanism of Action and Selectivity
This compound is an ATP-competitive inhibitor that selectively binds to the c-Met tyrosine kinase, thereby blocking its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of c-Met-driven cancer cell proliferation and survival.
Biochemical Activity
This compound demonstrates potent inhibition of c-Met kinase activity in biochemical assays. The half-maximal inhibitory concentration (IC50) has been determined to be in the low nanomolar range, highlighting its strong affinity for the target.
| Target | IC50 (nmol/L) | Reference |
| c-Met | 9 | |
| c-Met (enzymatic) | 12 |
Kinase Selectivity Profile
A critical attribute of a therapeutic kinase inhibitor is its selectivity. This compound has been profiled against a large panel of human kinases and has shown exceptional selectivity for c-Met. This high degree of selectivity minimizes the potential for off-target effects, which can contribute to toxicity.
| Kinase | % Inhibition at 10 µM | IC50 (nM) | Reference |
| c-Met | >80% | 9 | |
| Other 241 kinases | <50% | >3000 |
Data represents a summary from a kinase panel screening. For a comprehensive list of all kinases tested, refer to the source material.
In Vitro Cellular Activity
This compound effectively inhibits c-Met phosphorylation and downstream signaling in various cancer cell lines. This leads to a reduction in cell viability and proliferation in a dose-dependent manner.
Inhibition of c-Met Phosphorylation
The inhibitory effect of this compound on c-Met phosphorylation has been demonstrated in cancer cell lines with both HGF-dependent and HGF-independent c-Met activation.
| Cell Line | c-Met Activation | IC50 for p-c-Met Inhibition (nmol/L) | Reference |
| A549 | HGF-dependent | 15 | |
| EBC-1 | Ligand-independent (gene amplification) | Not explicitly stated for this compound, but inhibition was shown. |
Anti-proliferative Effects
The inhibition of c-Met signaling by this compound translates to anti-proliferative effects in c-Met-dependent cancer cell lines.
| Cell Line | IC50 for Cell Viability (µM) | Reference |
| MKN-45 (gastric cancer) | Data on inhibition of metabolic activity, specific IC50 not provided. |
In Vivo Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in murine xenograft models using human cancer cell lines. These studies have shown that oral administration of this compound leads to significant tumor growth inhibition and even regression.
Xenograft Tumor Models
This compound has demonstrated efficacy in various xenograft models, irrespective of the mode of c-Met activation (HGF-dependent or independent).
| Xenograft Model | c-Met Activation Mechanism | Dose and Schedule | Outcome | Reference |
| Hs746T (gastric cancer) | c-Met gene amplification | 3, 10, 30, or 100 mg/kg (single dose) | Dose-dependent inhibition of c-Met phosphorylation and downstream signaling | |
| Hs746T (gastric cancer) | c-Met gene amplification | Doses as low as 6 mg/kg/d (per os) | Complete tumor regressions | |
| U87-MG (glioblastoma) | Autocrine HGF expression | Doses as low as 6 mg/kg/d (per os) | Complete tumor regressions | |
| TPR-Met-transformed mouse fibroblasts | Oncogenic Met fusion protein | Doses as low as 6 mg/kg/d (per os) | Complete tumor regressions |
Importantly, this compound was well-tolerated in these preclinical models, with no significant weight loss observed during treatment.
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of this compound against c-Met and other kinases was assessed using a biochemical flash-plate assay. This typically involves a recombinant kinase, a substrate (e.g., a biotinylated peptide), and [γ-33P]-labeled ATP. The amount of incorporated radiolabel into the substrate is measured to determine kinase activity. The IC50 value is calculated from the dose-response curve of the inhibitor.
Cell-Based c-Met Phosphorylation Assay
To measure the inhibition of c-Met phosphorylation in cells, cancer cell lines are treated with varying concentrations of this compound. For HGF-dependent models, cells are stimulated with HGF. Cell lysates are then prepared and subjected to Western blotting or ELISA using antibodies specific for phosphorylated c-Met and total c-Met. The ratio of phosphorylated to total c-Met is quantified to determine the extent of inhibition.
Cell Viability Assay
The effect of this compound on cell viability is commonly assessed using assays that measure metabolic activity, such as the MTT or WST-1 assay. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period. The absorbance, which correlates with the number of viable cells, is then measured to determine the IC50 value.
In Vivo Xenograft Studies
Human cancer cells are subcutaneously implanted into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis of target inhibition (e.g., c-Met phosphorylation).
Visualizations
c-Met Signaling Pathway and Inhibition by this compound
Caption: c-Met signaling and inhibition by this compound.
Experimental Workflow for In Vivo Xenograft Study
References
The Role of EMD 1204831 in the MET Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, migration, and invasion. Aberrant activation of the HGF/c-MET signaling pathway is a key driver in the development and progression of numerous human cancers. EMD 1204831 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of c-MET kinase activity. This technical guide provides an in-depth overview of the preclinical data on this compound, detailing its mechanism of action, inhibitory activity, and anti-tumor effects. The information presented is compiled from key studies to support researchers and professionals in the fields of oncology and drug development.
Introduction to the c-MET Signaling Pathway
The c-MET receptor is a transmembrane tyrosine kinase that is physiologically activated by its only known ligand, HGF. This activation triggers a cascade of downstream signaling events, primarily through the RAS/ERK/MAPK and PI3K/AKT pathways, which are crucial for normal cellular processes such as embryonic development and tissue regeneration. However, in many malignancies, the c-MET pathway is dysregulated through mechanisms such as gene amplification, mutations, or autocrine/paracrine activation loops, leading to uncontrolled tumor growth, angiogenesis, and metastasis.[1] This oncogenic addiction to c-MET signaling makes it an attractive target for therapeutic intervention.
This compound: A Selective c-MET Inhibitor
This compound is an ATP-competitive inhibitor that selectively binds to the c-MET kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] Its high selectivity and potency make it a valuable tool for both basic research and as a potential therapeutic agent.
Quantitative Analysis of this compound Activity
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (c-MET Kinase) | 9 nmol/L | Flash-plate assay, recombinant human c-MET kinase domain, biotinylated peptide substrate | [1] |
| IC50 (HGF-induced c-MET Phosphorylation) | 15 nmol/L | A549 lung cancer cells | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | c-MET Status | IC50 (Cell Viability) | Reference |
| MKN-45 | Gastric Cancer | Gene Amplification | 52 nmol/L | [1] |
| SNU-16 | Gastric Cancer | Normal Gene Copy Number | > 10 µmol/L |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Kinase | Inhibition at 10 µmol/L | Reference |
| c-MET | >80% | |
| 241 other human kinases | <50% |
Table 3: Kinase Selectivity Profile of this compound
| Xenograft Model | Cancer Type | Dose and Schedule | Anti-tumor Effect | Reference |
| EBC-1 | Lung Cancer | 25 mg/kg, twice daily | Partial remissions in 50% of mice | |
| EBC-1 | Lung Cancer | 50 mg/kg, once daily | Tumor growth inhibition | |
| KP-4 | Pancreatic Carcinoma | Dose-dependent | Tumor growth inhibition | |
| Hs746T | Gastric Cancer | Not specified | Tumor regression | |
| U87MG | Glioblastoma | Not specified | Tumor regression |
Table 4: In Vivo Efficacy of this compound in Murine Xenograft Models
| Parameter | Observation | Animal Model | Reference |
| Volume of Distribution | ~1 L/kg | Rodent | |
| Plasma and Tumor Concentrations | Comparable | Mice with Hs746T xenografts | |
| Target Inhibition | Complete at doses ≥ 10 mg/kg | Mice with Hs746T xenografts |
Table 5: Pharmacokinetic and Pharmacodynamic Properties of this compound in Preclinical Models
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on the descriptions in Bladt et al., 2013.
c-MET Kinase Inhibition Assay (Flash-plate Assay)
-
Objective: To determine the in vitro inhibitory activity of this compound against the c-MET kinase.
-
Materials:
-
Recombinant human c-MET kinase domain
-
Biotinylated peptide substrate
-
This compound
-
ATP
-
Flash-plate
-
Assay buffer
-
-
Procedure:
-
The recombinant c-MET kinase, peptide substrate, and varying concentrations of this compound are incubated in the wells of a flash-plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated to allow for phosphorylation of the biotinylated substrate.
-
The amount of phosphorylated substrate is quantified by measuring the signal generated, which is inversely proportional to the inhibitory activity of this compound.
-
IC50 values are calculated from the dose-response curves.
-
Cellular c-MET Phosphorylation Assay
-
Objective: To assess the ability of this compound to inhibit HGF-induced c-MET phosphorylation in a cellular context.
-
Cell Line: A549 lung cancer cells.
-
Procedure:
-
A549 cells are cultured to sub-confluency.
-
Cells are serum-starved prior to the experiment.
-
Cells are pre-incubated with varying concentrations of this compound.
-
c-MET phosphorylation is stimulated by the addition of HGF.
-
Cell lysates are prepared, and the levels of phosphorylated c-MET are determined using a c-MET capture ELISA with a pan-phospho-tyrosine antibody.
-
IC50 values are determined from the resulting dose-response curves.
-
Cell Viability Assay
-
Objective: To evaluate the effect of this compound on the viability of cancer cells.
-
Cell Lines: MKN-45 and SNU-16 gastric cancer cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
Cells are treated with increasing concentrations of this compound for 72 hours.
-
Cell viability is assessed by measuring the metabolic activity of the cells using a standard colorimetric assay (e.g., MTT or WST-1).
-
Absorbance is read using a plate reader, and IC50 values are calculated.
-
Kinase Selectivity Profiling
-
Objective: To determine the selectivity of this compound for c-MET against a broad panel of human kinases.
-
Methodology:
-
This compound is tested at a high concentration (10 µmol/L) against a panel of 242 human kinases.
-
The percentage of inhibition for each kinase is determined.
-
For kinases showing significant inhibition, formal IC50 determinations are conducted.
-
Murine Xenograft Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Animal Model: CD-1 or BALB/c nude mice.
-
Cell Lines: EBC-1, KP-4, Hs746T, U87MG.
-
Procedure:
-
Human cancer cells (5 x 10^6 to 10 x 10^6) are injected subcutaneously into the mice.
-
Tumors are allowed to reach a volume of 70-150 mm³.
-
Mice are randomized into treatment and vehicle control groups (10 mice/group).
-
This compound is administered orally, with the vehicle likely being a solution suitable for oral gavage in rodents (e.g., a suspension in a solution of 0.5% carboxymethylcellulose).
-
Body weight and tumor size (length and width) are measured twice weekly.
-
Tumor volume is calculated using the formula: (length x width²)/2.
-
The treatment/control (T/C) ratio is calculated to assess tumor growth inhibition.
-
Visualizing the Mechanism and Workflow
The c-MET Signaling Pathway and Inhibition by this compound
Caption: Inhibition of c-MET signaling by this compound.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for assessing in vivo efficacy.
Conclusion
This compound is a potent and highly selective inhibitor of the c-MET receptor tyrosine kinase. The preclinical data robustly demonstrate its ability to inhibit c-MET phosphorylation, downstream signaling, and consequently, the proliferation and survival of c-MET-dependent cancer cells. Furthermore, this compound has shown significant anti-tumor efficacy in various in vivo xenograft models. This comprehensive technical guide, with its detailed data and protocols, serves as a valuable resource for the scientific community to further investigate the therapeutic potential of targeting the c-MET pathway with inhibitors like this compound.
References
EMD 1204831 (Cilengitide) in Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 1204831, also known as cilengitide, is a cyclic pentapeptide that acts as a selective inhibitor of αvβ3 and αvβ5 integrins.[1] These integrins play a crucial role in tumor angiogenesis, proliferation, and metastasis.[1] In the context of non-small cell lung cancer (NSCLC), where the expression of αvβ3 and αvβ5 integrins is observed in tumor and stromal cells, their inhibition presents a rational therapeutic strategy.[1] This technical guide provides an in-depth overview of the research on this compound in NSCLC, summarizing key clinical data, detailing experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action
This compound is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, which mimics the natural binding motif of extracellular matrix (ECM) proteins to integrins. By competitively binding to αvβ3 and αvβ5 integrins, cilengitide blocks the interaction between these receptors and their ligands in the ECM. This disruption of integrin signaling is thought to exert its anti-cancer effects through two primary mechanisms:
-
Anti-angiogenesis: By inhibiting integrins on activated endothelial cells, this compound disrupts the formation of new blood vessels that are essential for tumor growth and survival.[1]
-
Direct anti-tumor effects: this compound can directly act on tumor cells that express αvβ3 and αvβ5 integrins, leading to the deactivation of survival and growth signals and potentially inducing apoptosis.[1]
Clinical Data
A key clinical investigation of this compound in NSCLC was a randomized, open-label, phase II study. This trial compared the efficacy and safety of three different doses of cilengitide with the standard second-line chemotherapy agent, docetaxel, in patients with advanced NSCLC who had failed first-line chemotherapy.
Table 1: Efficacy Outcomes of Phase II Trial of this compound (Cilengitide) vs. Docetaxel in Advanced NSCLC
| Treatment Arm | Median Progression-Free Survival (PFS) (days) | 1-Year Survival Rate (%) |
| Cilengitide 240 mg/m² | 54 | 13 |
| Cilengitide 400 mg/m² | 63 | 13 |
| Cilengitide 600 mg/m² | 63 | 29 |
| Docetaxel 75 mg/m² | 67 | 27 |
Preclinical Research: Combination Therapies and Mechanistic Insights
Preclinical studies have explored the potential of this compound in combination with other targeted therapies, providing deeper insights into its mechanism of action. A notable area of investigation is its combination with gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, in the context of transforming growth factor-beta 1 (TGF-β1)-induced epithelial-to-mesenchymal transition (EMT). EMT is a cellular process implicated in cancer progression, metastasis, and drug resistance.
Table 2: Summary of a Preclinical Study of this compound (Cilengitide) and Gefitinib in NSCLC Cells
| Cell Line | Treatment | Key Findings |
| A549 (human NSCLC) | Cilengitide + Gefitinib | Enhanced inhibition of TGF-β1-induced mesenchymal marker expression (N-cadherin, vimentin), suppressed phosphorylation of Smad2/3, and reduced cell invasion. |
These findings suggest that this compound can potentiate the anti-cancer effects of EGFR inhibitors by targeting a key mechanism of tumor progression and resistance.
Signaling Pathways
This compound's mechanism of action involves the disruption of key signaling pathways downstream of integrin activation. The following diagram illustrates the central role of integrins in cell signaling and how their inhibition by cilengitide can impact cellular processes.
Caption: Integrin signaling pathway and the inhibitory action of this compound.
In the context of TGF-β1-induced EMT, this compound, in combination with gefitinib, has been shown to inhibit the phosphorylation of Smad2/3, key mediators of the canonical TGF-β signaling pathway.
Caption: Inhibition of TGF-β1/Smad signaling by this compound and gefitinib.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound in NSCLC research.
Cell Viability Assay
This protocol is used to assess the effect of this compound on the proliferation of NSCLC cells.
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and/or in combination with other agents like gefitinib. Include an untreated control group.
-
Incubation: Incubate the cells for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for EMT Markers
This protocol is used to determine the protein expression levels of epithelial and mesenchymal markers.
-
Cell Lysis: After treatment with this compound and/or other agents, wash the A549 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, vimentin, and β-actin (as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunocytochemistry for Vimentin
This protocol is used to visualize the expression and localization of the mesenchymal marker vimentin within the cells.
-
Cell Culture: Grow A549 cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells as required for the experiment.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against vimentin overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Boyden Chamber Invasion Assay
This protocol is used to assess the invasive potential of NSCLC cells.
-
Chamber Preparation: Coat the upper surface of an 8 µm pore size Transwell insert with Matrigel and allow it to solidify.
-
Cell Seeding: Seed serum-starved A549 cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Treatment: Add this compound and/or other test compounds to the upper chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the combined effect of this compound and another agent on NSCLC cells.
Caption: Workflow for preclinical evaluation of this compound in NSCLC cells.
Conclusion
This compound (cilengitide) has demonstrated modest activity as a single agent in advanced NSCLC. However, its true potential may lie in combination therapies, where it can target key mechanisms of tumor progression and resistance, such as angiogenesis and EMT. The preclinical data, particularly in combination with EGFR inhibitors, are promising and warrant further investigation. The detailed protocols and pathway visualizations provided in this guide are intended to support researchers in the design and execution of future studies to fully elucidate the therapeutic potential of this compound in non-small cell lung cancer.
References
Investigating EMD 1204831 in Solid Tumor Models: A Technical Guide
This technical guide provides an in-depth overview of the preclinical evaluation of EMD 1204831, a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key efficacy data in solid tumor models, outlines experimental protocols, and briefly touches on the clinical development of this compound.
Introduction
The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in embryonic development, tissue regeneration, and wound healing. However, aberrant activation of the c-Met signaling pathway is a known driver in the progression and metastasis of numerous solid tumors, including those of the stomach, lung, pancreas, and brain.[1] This pathological activation can occur through ligand (HGF)-dependent or independent mechanisms, leading to increased cell proliferation, survival, migration, and invasion.
This compound was developed as a selective inhibitor of c-Met to disrupt these oncogenic signaling pathways.[2] It has demonstrated potent inhibition of c-Met kinase activity and has been investigated in a variety of preclinical solid tumor models.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of the c-Met kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades. This targeted inhibition has been shown to be highly selective for c-Met when profiled against a large panel of other human kinases. The primary consequence of this inhibition is the downregulation of key signaling pathways responsible for tumor growth and survival, notably the PI3K/Akt and MAPK/ERK pathways.
c-Met Signaling Pathway Inhibition by this compound
Preclinical Efficacy in Solid Tumor Models
This compound has demonstrated significant antitumor activity in various subcutaneous xenograft models of human solid tumors. The efficacy has been observed in tumors with both HGF-dependent and HGF-independent c-Met activation.
Summary of In Vivo Antitumor Activity
| Cell Line | Tumor Type | c-Met Activation | Dosing Regimen | Outcome | Reference |
| EBC-1 | Non-Small Cell Lung Cancer | HGF-Independent (c-Met amplified) | 100 mg/kg, qd | Tumor Regression | Bladt F, et al. 2013 |
| KP-4 | Pancreatic Carcinoma | HGF-Dependent | 100 mg/kg, qd | Tumor Regression | Bladt F, et al. 2013 |
| Hs746T | Gastric Carcinoma | HGF-Independent (c-Met amplified) | 100 mg/kg, bid | Tumor Regression | Bladt F, et al. 2013 |
| U-87 MG | Glioblastoma | HGF-Dependent | 100 mg/kg, bid | Tumor Growth Inhibition | Bladt F, et al. 2013 |
qd = once daily; bid = twice daily
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summarized protocols for key experiments performed in the evaluation of this compound.
In Vivo Xenograft Tumor Model Studies
This protocol outlines the general workflow for assessing the antitumor efficacy of this compound in a subcutaneous xenograft model.
Methodology Details:
-
Cell Lines and Culture: Human tumor cell lines (e.g., EBC-1, KP-4, Hs746T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO₂).
-
Animal Models: Female athymic nude mice (6-8 weeks old) are typically used.
-
Tumor Implantation: A suspension of 5-10 x 10⁶ tumor cells in a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into control (vehicle) and treatment groups. This compound is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water) and administered daily via oral gavage.
-
Tumor Measurement and Analysis: Tumor volume is calculated using the formula: (length x width²) / 2. Body weight is monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition or regression compared to the vehicle control group.
c-Met Phosphorylation Assay (ELISA-based)
This protocol is for the quantitative determination of c-Met phosphorylation in cell lysates.
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then serum-starved before being stimulated with HGF in the presence of varying concentrations of this compound for a specified time.
-
Lysate Preparation: Cells are washed with cold PBS and lysed using a cell extraction buffer containing protease and phosphatase inhibitors.
-
ELISA Procedure:
-
A microplate pre-coated with a capture antibody specific for total c-Met is used.
-
Cell lysates are added to the wells, and the plate is incubated to allow the capture of c-Met protein.
-
Wells are washed, and a detection antibody that specifically recognizes phosphorylated c-Met (e.g., at tyrosines 1234/1235) is added.
-
After another incubation and wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
The plate is washed again, and a TMB substrate solution is added to the wells. The reaction is stopped with a stop solution.
-
The optical density is measured at 450 nm using a microplate reader. The signal intensity is proportional to the amount of phosphorylated c-Met.
-
Clinical Development
A first-in-man, open-label, Phase I dose-escalation trial (NCT01110083) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical activity of this compound in patients with advanced solid tumors.[3] The planned dosing was twice daily (BID) in 21-day cycles. However, the trial was terminated by the sponsor for reasons other than safety, and the development of this compound was not pursued further.[3]
Conclusion
This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Preclinical studies have robustly demonstrated its ability to inhibit c-Met signaling and induce tumor regression in a range of solid tumor xenograft models. While its clinical development was halted, the data generated from its investigation provide valuable insights into the therapeutic potential of targeting the HGF/c-Met pathway in oncology.
References
Preclinical Profile of EMD 1204831: A Selective c-Met Inhibitor for Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 1204831 is a potent and selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumorigenesis, promoting cell proliferation, survival, migration, and invasion.[2] Dysregulation of the c-Met pathway, through mechanisms such as protein overexpression, gene amplification, or activating mutations, is implicated in a variety of human cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound in oncology, presenting key data in a structured format, detailing experimental methodologies, and visualizing the underlying biological pathways and workflows.
Data Presentation
In Vitro Efficacy
The in vitro activity of this compound was assessed through various enzymatic and cell-based assays to determine its potency and selectivity against the c-Met kinase.
| Assay Type | Target | Cell Line | IC50 (nmol/L) | Reference |
| Kinase Assay | c-Met | - | 9 | |
| Cell Viability | - | MKN-45 (gastric) | 52 | |
| c-Met Phosphorylation | c-Met | A549 (lung) | 15 |
Table 1: In Vitro Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibition of c-Met kinase activity and the resulting impact on the viability of cancer cell lines with c-Met pathway activation.
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound was evaluated in several human tumor xenograft models in mice, representing different cancer types and modes of c-Met activation (ligand-dependent and ligand-independent).
| Tumor Model | Cancer Type | c-Met Activation | Dosing Regimen | Antitumor Activity | Reference |
| Hs746T | Gastric | Ligand-independent | 30 mg/kg, single dose | Prolonged c-Met inhibition | |
| EBC-1 | Lung (NSCLC) | HGF-independent | 25 mg/kg, twice daily | Partial remissions in 50% of mice | |
| U87MG | Glioblastoma | HGF-dependent | Not specified | Tumor growth inhibition and regression | |
| KP-4 | Pancreatic | HGF-dependent | 200 mg/kg, twice daily | Growth arrest |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models. The data illustrates the dose-dependent antitumor effects of this compound in various cancer models, leading to tumor growth inhibition and, in some cases, regression. The compound was generally well-tolerated at effective doses.
Experimental Protocols
c-Met Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on c-Met kinase activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human c-Met kinase domain is used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)4:1, is coated onto microtiter plates.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The c-Met enzyme is pre-incubated with the various concentrations of this compound. The kinase reaction is initiated by the addition of ATP.
-
Detection: The level of substrate phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to a detectable marker (e.g., horseradish peroxidase). The signal is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based c-Met Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Human cancer cells with known c-Met activation (e.g., A549) are cultured to sub-confluency.
-
Serum Starvation and Stimulation: Cells are serum-starved to reduce basal receptor tyrosine kinase activity and then stimulated with hepatocyte growth factor (HGF) to induce c-Met phosphorylation.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound before HGF stimulation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Analysis: The levels of phosphorylated c-Met (p-c-Met) and total c-Met are measured by Western blotting or ELISA using specific antibodies.
-
Data Analysis: The ratio of p-c-Met to total c-Met is calculated, and the IC50 for inhibition of phosphorylation is determined.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Cell Implantation: Human tumor cells (e.g., EBC-1, Hs746T) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is formulated for oral administration and given to the mice according to the specified dosing schedule (e.g., daily or twice daily).
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical analysis is performed to determine significance.
Mandatory Visualizations
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
References
An In-depth Technical Guide to EMD 1204831 and its Interplay with MET Exon 14 Skipping Alterations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical c-MET inhibitor, EMD 1204831, and its relevance to MET exon 14 (METex14) skipping alterations, a key oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). This document synthesizes key preclinical data, outlines detailed experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
Introduction: The MET Signaling Axis and Exon 14 Skipping
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are critical regulators of cellular growth, motility, and invasion.[1] Dysregulation of the MET signaling pathway is a known driver of oncogenesis. One of the key mechanisms of MET activation is the genetic alteration leading to the skipping of exon 14 during mRNA splicing.[2][3] This event results in the loss of a critical juxtamembrane domain containing a tyrosine residue (Y1003) that is a binding site for the E3 ubiquitin ligase, CBL.[3] The absence of this domain impairs the ubiquitination and subsequent degradation of the MET receptor, leading to its accumulation and sustained downstream signaling, thereby promoting cancer cell proliferation and survival.[3] METex14 skipping alterations are found in approximately 3-4% of NSCLC cases.
This compound is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-MET receptor tyrosine kinase. It was developed to target cancers with aberrant MET activation. While the clinical development of this compound for advanced solid tumors was discontinued for reasons other than safety, its preclinical profile provides valuable insights into the therapeutic targeting of MET-driven malignancies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nmol/L) | Selectivity |
| c-MET | 9 | Highly selective against a panel of 242 other kinases |
Table 2: In Vitro Cell Viability of this compound
| Cell Line | Cancer Type | c-MET Status | IC₅₀ (nmol/L) |
| MKN-45 | Gastric Carcinoma | Gene Amplification | 52 |
| SNU-16 | Gastric Carcinoma | Normal Gene Copy Number | > 10,000 |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Cancer Type | c-MET Activation | Dosing | Outcome |
| Hs746T | Gastric Carcinoma | HGF-independent (c-MET amplified) | 100 mg/kg | Tumor Regression |
| U-87 MG | Glioblastoma | HGF-dependent | Not specified in detail for this compound alone | Tumor Regression |
Signaling Pathways and Experimental Workflows
Visual representations of the MET signaling pathway and typical experimental workflows aid in understanding the mechanism of action of this compound and the methods used for its evaluation.
Figure 1: MET Signaling Pathway and the Impact of Exon 14 Skipping.
Figure 2: Preclinical Evaluation Workflow for a MET Inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments cited in the preclinical evaluation of this compound.
In Vitro c-MET Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the c-MET kinase.
-
Reagents and Materials:
-
Recombinant human c-MET kinase domain
-
Biotinylated poly-Ala-Glu-Lys-Tyr (6:2:5:1) substrate
-
³³P-ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase reaction buffer (e.g., 20 mmol/L Tris-HCl pH 7.5, 10 mmol/L MgCl₂, 1 mmol/L DTT)
-
Flash-plate or filter paper discs
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the c-MET kinase, the biotinylated substrate, and the test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ³³P-ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 90 minutes).
-
Terminate the reaction by spotting a sample of the mixture onto a filter paper disc and immersing it in an acid solution to precipitate the radiolabeled product.
-
Wash the filter paper discs to remove unincorporated ³³P-ATP.
-
Measure the radioactivity on the filter paper discs using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT/MTS)
This assay assesses the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MKN-45, SNU-16)
-
Complete cell culture medium
-
This compound (or other test compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the MTT or MTS reagent to each well and incubate for an additional 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
-
Mouse Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of this compound in a living organism.
-
Materials and Animals:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines for implantation (e.g., Hs746T, U-87 MG)
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with or without Matrigel into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg) or the vehicle control to the mice daily via oral gavage.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Conclusion
This compound has demonstrated potent and selective inhibition of the c-MET kinase, leading to anti-proliferative effects in c-MET amplified cancer cells and tumor regression in preclinical xenograft models. While its clinical development has been halted, the data generated for this compound underscores the therapeutic potential of targeting the MET signaling pathway, particularly in cancers harboring METex14 skipping alterations. The methodologies and findings presented in this guide serve as a valuable resource for researchers and drug development professionals working on novel MET inhibitors and other targeted cancer therapies. Further investigation into the mechanisms of resistance and the development of next-generation MET inhibitors remain critical areas of research in the pursuit of more effective treatments for patients with MET-driven cancers.
References
EMD 1204831: A Technical Overview of a Potent and Selective c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and development of EMD 1204831, a novel, potent, and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase. This document provides a comprehensive overview of its preclinical characterization and initial clinical evaluation. Due to the discontinuation of its development in favor of a successor compound from the same research program, tepotinib (EMD 1214063), detailed public data for this compound is limited. This guide presents all available data for this compound and, where necessary, references data from its closely related successor to illustrate the experimental context and therapeutic potential of this class of inhibitors.
Executive Summary
This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of the c-Met/Hepatocyte Growth Factor Receptor (HGFR) for oncology applications. Aberrant c-Met signaling is a known driver in various human cancers, promoting tumor growth, invasion, and metastasis.[1] this compound was identified as a reversible, ATP-competitive inhibitor with high selectivity for c-Met.[1] Preclinical studies demonstrated its ability to inhibit c-Met phosphorylation and downstream signaling pathways, leading to anti-proliferative effects in cancer cell lines and tumor regression in xenograft models.[1] A first-in-human Phase I clinical trial (NCT01110083) was initiated to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[2] However, the development of this compound was discontinued for reasons other than safety, with subsequent development efforts focusing on the structurally related compound, tepotinib.[2]
Preclinical Characterization
In Vitro Activity
This compound demonstrated potent and selective inhibition of c-Met kinase activity in biochemical and cell-based assays.
| Parameter | This compound | Tepotinib (EMD 1214063) | Reference |
| Biochemical IC50 (c-Met) | 9 nmol/L | 3 nmol/L | |
| Cellular IC50 (A549 cells) | 15 nmol/L | 6 nmol/L |
Table 1: In Vitro Inhibitory Activity of this compound and Tepotinib.
In Vivo Efficacy
In murine xenograft models, this compound induced regression of human tumors, irrespective of whether c-Met activation was dependent or independent of its ligand, HGF. The compound was well-tolerated, with no substantial weight loss observed after more than three weeks of treatment. While specific tumor growth inhibition data for this compound is not detailed in the primary publication, the study confirms its significant anti-tumor activity in vivo.
Clinical Development
A Phase I, first-in-human, open-label, dose-escalation trial (NCT01110083) was conducted to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors. Patients received the drug orally twice a day in 21-day cycles. Enrollment was closed before the maximum tolerated dose (MTD) was determined, and development was discontinued.
Mechanism of Action and Signaling Pathway
This compound is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. By binding to the kinase domain, it blocks the autophosphorylation of c-Met, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion.
Figure 1: c-Met Signaling Pathway and Inhibition by this compound.
Drug Discovery and Development Workflow
The development of this compound followed a structured workflow typical for targeted cancer therapies.
Figure 2: Discovery and Development Workflow for this compound.
Experimental Protocols
While specific, detailed protocols for this compound are not publicly available, the methodologies can be inferred from the primary publication by Bladt et al. (2013) and are standard within the field.
In Vitro c-Met Kinase Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase domain.
-
Methodology: A flash-plate assay using a recombinant human c-Met kinase domain, a biotinylated peptide substrate, and [γ-³³P]-labeled ATP was likely employed.
-
Procedure:
-
The c-Met kinase domain is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of the peptide substrate and radiolabeled ATP.
-
The amount of incorporated radiolabel into the peptide substrate is quantified, reflecting kinase activity.
-
IC50 values are calculated from the dose-response curve.
-
Cellular c-Met Phosphorylation Assay
-
Objective: To measure the inhibition of c-Met autophosphorylation in a cellular context.
-
Cell Line: A549 lung cancer cells, which express c-Met and are ligand-dependent, were used.
-
Procedure:
-
A549 cells are serum-starved and then pre-incubated with various concentrations of this compound.
-
c-Met is stimulated with its ligand, HGF.
-
Cell lysates are collected, and the levels of phosphorylated c-Met are measured, typically by ELISA or Western blot.
-
IC50 values are determined based on the reduction of the phosphorylation signal.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Models: Human cancer cell lines (e.g., Hs746T, EBC-1) known to have aberrant c-Met signaling are implanted subcutaneously into immunocompromised mice.
-
Procedure:
-
Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various doses, typically once daily.
-
Tumor volume and body weight are measured regularly over the course of the study (e.g., 3-4 weeks).
-
Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
-
Conclusion
This compound was a promising, potent, and selective c-Met inhibitor that demonstrated significant anti-tumor activity in preclinical models. Its development was ultimately halted, a common outcome in the pharmaceutical industry, in favor of a successor compound, tepotinib, which has since achieved regulatory approval for the treatment of certain types of non-small cell lung cancer. The discovery and initial development of this compound provided a crucial foundation for the successful clinical translation of this class of c-Met inhibitors, validating the therapeutic potential of targeting the c-Met pathway in oncology.
References
EMD 1204831: A Technical Guide for Basic Cancer Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of EMD 1204831, a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical biological pathways and workflows.
Core Concepts: Mechanism of Action
This compound is an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[1] Aberrant c-Met activation is implicated in a variety of human cancers, driving tumor cell proliferation, survival, migration, and invasion.[1][2] this compound selectively binds to the c-Met kinase domain, disrupting its signaling pathways and thereby inducing cell death in tumor cells that overexpress this receptor.[1]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nmol/L) |
| c-Met | 9 |
Data sourced from Bladt et al., Clinical Cancer Research, 2013.[3]
Table 2: Inhibition of c-Met Phosphorylation in Cellular Assays
| Cell Line | c-Met Activation Mechanism | IC₅₀ (nmol/L) |
| A549 | HGF-dependent | 15 |
| EBC-1 | c-Met gene amplification | Not specified |
Data sourced from Bladt et al., Clinical Cancer Research, 2013.
Table 3: Inhibition of Cell Viability
| Cell Line | Cancer Type | IC₅₀ (nmol/L) |
| MKN-45 | Gastric Cancer | 52 |
Data reflects a 72-hour incubation period. Sourced from Bladt et al., Clinical Cancer Research, 2013.
Signaling Pathway and Downstream Effects
This compound effectively inhibits the autophosphorylation of c-Met and subsequently blocks downstream signaling cascades. Key pathways affected include the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to cell cycle arrest and induction of apoptosis.
c-Met Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of this compound in blocking the c-Met signaling pathway.
Effects on Cell Cycle and Apoptosis
In vivo studies have shown that this compound treatment leads to an increase in the cell cycle inhibitor p27 and a transient increase in cleaved caspase-3, an indicator of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC₅₀ of this compound on cancer cell lines.
Workflow:
Methodology:
-
Cell Seeding: Plate cells (e.g., MKN-45) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the inhibition of c-Met, Akt, and Erk phosphorylation.
Workflow:
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 2 hours). For HGF-dependent cell lines like A549, starve the cells in serum-free medium overnight and then stimulate with HGF (e.g., 50 ng/mL) with or without this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt (Ser473), total Akt, phospho-Erk1/2 (Thr202/Tyr204), and total Erk1/2.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable research tool for investigating the role of the c-Met signaling pathway in cancer biology. Its high potency and selectivity make it an excellent probe for elucidating the downstream consequences of c-Met inhibition, including effects on cell proliferation, survival, apoptosis, and cell cycle progression. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
Methodological & Application
EMD 1204831: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
EMD 1204831 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Aberrant c-Met signaling is a crucial pathway in the development and progression of numerous cancers, promoting tumor growth, survival, migration, and invasion. This compound has demonstrated significant inhibitory activity against c-Met, making it a valuable tool for cancer research and a potential candidate for therapeutic development. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including a c-Met kinase activity assay, cellular proliferation assays, cell migration assays, and Western blotting to analyze downstream signaling pathways.
Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor and its ligand, hepatocyte growth factor (HGF), play a critical role in normal cellular functions, including embryonic development and tissue regeneration. However, dysregulation of the HGF/c-Met signaling axis is strongly implicated in the pathogenesis of various human malignancies. This pathway can be activated through ligand-dependent or -independent mechanisms, leading to the stimulation of downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, which are pivotal for cell survival and proliferation. This compound has been identified as a highly selective inhibitor of c-Met kinase activity, demonstrating dose-dependent inhibition of c-Met phosphorylation and its downstream signaling.
This document provides detailed methodologies for the in vitro evaluation of this compound's efficacy and mechanism of action.
Data Presentation
In Vitro c-Met Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | c-Met | 9 | Flash-plate assay |
Table 1: In vitro biochemical potency of this compound against recombinant human c-Met kinase.[1][2]
Cellular Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | >10 |
| NCI-H441 | Lung Carcinoma | 1.6 |
| Hs746T | Gastric Carcinoma | 0.02 |
| MKN-45 | Gastric Carcinoma | 0.01 |
| Caki-1 | Kidney Carcinoma | 0.9 |
| U-87 MG | Glioblastoma | 1.3 |
| KP-4 | Pancreatic Carcinoma | 0.8 |
Table 2: Inhibitory activity of this compound on the viability of various human cancer cell lines. Data is derived from the supplementary materials of Bladt F, et al. Clin Cancer Res. 2013.
Signaling Pathway
The following diagram illustrates the HGF/c-Met signaling pathway and the point of inhibition by this compound.
Caption: c-Met Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro c-Met Kinase Assay (Flash-Plate Assay)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Biotinylated peptide substrate
-
[γ-³³P]ATP
-
This compound
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)
-
Stop solution (e.g., 50 mM EDTA)
-
Streptavidin-coated flash plates
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
In a streptavidin-coated flash plate, add the c-Met kinase, the biotinylated peptide substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Wash the plate to remove unbound [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H441, Hs746T)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes a method to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell lines (e.g., NCI-H441)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing various concentrations of this compound or a vehicle control.
-
Place the plate in a microscope incubator and acquire images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the scratch at different time points for each condition.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Western Blot Analysis of c-Met Downstream Signaling
This protocol is for assessing the phosphorylation status of key proteins in the c-Met signaling pathway following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., Hs746T)
-
This compound
-
HGF (optional, for stimulating the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Met (Tyr1234/1235), anti-c-Met, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if HGF stimulation is planned.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for EMD 1204831 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 1204831 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[2] this compound has demonstrated significant antitumor activity in various preclinical mouse xenograft models, making it a valuable tool for cancer research and drug development.[3] These application notes provide detailed protocols and data for the use of this compound in mouse xenograft studies.
Mechanism of Action
This compound selectively binds to the c-Met tyrosine kinase, disrupting its signaling pathways.[3] This inhibition of c-Met phosphorylation leads to the downregulation of downstream signaling cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways, ultimately resulting in the suppression of tumor growth and induction of tumor regression.[4]
Signaling Pathway
The following diagram illustrates the c-Met signaling pathway and the point of inhibition by this compound.
Data Presentation
The following tables summarize the in vivo antitumor efficacy of this compound in various mouse xenograft models. Data is extracted and compiled from graphical representations in preclinical studies.
Table 1: Antitumor Efficacy of this compound in an EBC-1 (Human Lung Cancer) Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | - | ~1200 | - | Rapid tumor growth |
| This compound | 100 | <200 | >83% | Significant tumor regression |
Table 2: Antitumor Efficacy of this compound in a KP-4 (Human Pancreatic Cancer) Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | - | ~1400 | - | Progressive tumor growth |
| This compound | 100 | <200 | >85% | Pronounced tumor regression |
Table 3: Antitumor Efficacy of this compound in other Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dose (mg/kg, daily) | Antitumor Effect |
| Hs746T | Gastric | Nude | Not specified | Effective tumor growth inhibition |
| U87MG | Glioblastoma | Nude | Not specified | Effective tumor growth inhibition |
Experimental Protocols
Below are detailed protocols for conducting mouse xenograft studies with this compound.
Cell Culture and Xenograft Implantation
-
Cell Lines:
-
EBC-1 (human lung squamous cell carcinoma)
-
KP-4 (human pancreatic carcinoma)
-
Hs746T (human gastric carcinoma)
-
U87MG (human glioblastoma)
-
-
Animal Models:
-
CD-1 nude mice or BALB/c nude mice, 6-8 weeks old.
-
-
Procedure:
-
Culture cancer cells in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or serum-free medium).
-
Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
This compound Formulation and Administration
-
Formulation (recommended generic vehicle):
-
A common vehicle for oral administration of similar small molecule inhibitors is a suspension in a mixture of 0.5% carboxymethyl cellulose (CMC) in water. It is recommended to perform small-scale formulation tests to ensure solubility and stability.
-
-
Administration:
-
Administer this compound orally (p.o.) via gavage.
-
Dosing should be initiated once tumors reach a predetermined size (e.g., 100-200 mm³).
-
A typical dosing schedule is once daily.
-
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for a mouse xenograft efficacy study.
Tumor Measurement and Data Analysis
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) two to three times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.
-
Toxicity Assessment: Monitor animal body weight and general health status throughout the study as indicators of toxicity.
-
Conclusion
This compound is an effective inhibitor of c-Met-driven tumor growth in mouse xenograft models. The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound in preclinical cancer studies. Adherence to these guidelines will facilitate the generation of robust and reproducible data. It is important to note that the development of this compound for clinical use was discontinued for reasons other than safety.
References
- 1. First-in-human phase I dose-escalation study of the oral selective C-met inhibitor this compound in patients with advanced solid tumors [epistemonikos.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EMD 1204831 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of EMD 1204831, a potent and selective c-Met inhibitor, in cell culture experiments. The information compiled from peer-reviewed literature offers guidance on effective dosages, experimental protocols, and the underlying signaling pathways.
Introduction
This compound is a small molecule inhibitor that selectively targets the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor.[1][2] Aberrant c-Met signaling is a key driver in the development and progression of numerous cancers, promoting tumor cell proliferation, survival, migration, and invasion.[1][2] this compound disrupts these oncogenic processes by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades.[1] These notes provide detailed protocols for utilizing this compound to investigate its anti-cancer effects in vitro.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various in vitro assays based on published data. This information can serve as a starting point for designing new experiments.
| Compound | Target | Assay Type | Cell Line | Concentration / IC50 | Treatment Duration | Observed Effect |
| This compound | c-Met Kinase | Kinase Activity Assay | - | IC50: 9 nmol/L | - | Potent inhibition of c-Met receptor tyrosine kinase activity. |
| This compound | c-Met Phosphorylation | ELISA | A549 (Lung Carcinoma) | IC50: 15 nmol/L | Not Specified | Inhibition of HGF-induced c-Met phosphorylation. |
| This compound | Cell Viability | Metabolic Assay (e.g., MTT) | MKN-45 (Gastric Cancer) | IC50: 52 nmol/L | 72 hours | Inhibition of tumor cell viability. |
| This compound | Downstream Signaling | Western Blot | EBC-1 (Non-Small Cell Lung Cancer) | Dose-dependent | Not Specified | Inhibition of c-Met autophosphorylation and downstream signaling. |
| This compound | Cell Cycle Regulation | Immunohistochemistry (in vivo) | Hs746T (Gastric Cancer) Xenograft | 100 mg/kg (single dose) | 1-96 hours | Suppression of cyclin D1 expression and increased levels of p27, indicating cell-cycle arrest. |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the HGF/c-Met signaling pathway. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates on key tyrosine residues. This activation creates docking sites for adaptor proteins, leading to the activation of downstream pro-survival and pro-proliferative pathways, primarily the PI3K/Akt and RAS/MAPK (Erk1/2) pathways. This compound blocks the initial autophosphorylation step, thus preventing the activation of these downstream effectors.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.
Protocol 1: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., MKN-45)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blotting for c-Met Phosphorylation
This protocol is for determining the inhibitory effect of this compound on c-Met phosphorylation and downstream signaling proteins like Akt and Erk.
Materials:
-
Cancer cell line (e.g., EBC-1 or HGF-stimulated A549)
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Hepatocyte Growth Factor (HGF), if required
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total Erk1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If using HGF-inducible cells (e.g., A549), serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 2-4 hours.
-
If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and boil with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Protocol 3: HGF-Induced Cell Migration (Wound Healing/Scratch) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line with migratory potential (e.g., HGF-responsive cells)
-
6-well or 12-well cell culture plates
-
This compound stock solution (in DMSO)
-
HGF
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Creating a Confluent Monolayer:
-
Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
-
Creating the "Wound":
-
Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Add HGF to the medium to stimulate migration (if necessary for the cell line).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C, 5% CO₂.
-
Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Compare the migration rate between this compound-treated and control cells.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in cell culture.
References
Application Notes and Protocols for EMD 1204831 Administration in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of EMD 1204831, a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. The protocols outlined below are based on established preclinical studies demonstrating the antitumor efficacy of this compound in various cancer models.
Mechanism of Action
This compound selectively binds to the c-Met tyrosine kinase, disrupting its signaling pathways that are crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[1] This inhibition is effective in tumors where c-Met is overexpressed or mutated, leading to cell death. The compound has shown efficacy in both hepatocyte growth factor (HGF)-dependent and independent tumor models.[2][3]
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on the c-Met signaling pathway.
Quantitative Data Summary
The antitumor activity of this compound has been evaluated in several human tumor xenograft models in mice. The following tables summarize the efficacy data from these studies.
Table 1: Antitumor Efficacy of this compound in HGF-Independent Xenograft Models
| Cell Line | Cancer Type | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) / Regression |
| EBC-1 | Non-Small Cell Lung | 100 mg/kg, daily, oral | 21 days | Significant tumor growth inhibition |
| Hs746T | Gastric | 100 mg/kg, daily, oral | 21 days | Tumor regression |
Table 2: Antitumor Efficacy of this compound in HGF-Dependent Xenograft Models
| Cell Line | Cancer Type | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) / Regression |
| KP-4 | Pancreatic | 100 mg/kg, daily, oral | 21 days | Significant tumor growth inhibition |
| U87MG | Glioblastoma | 100 mg/kg, daily, oral | 21 days | Tumor regression |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
Materials:
-
This compound (4-(2-(2-(3-(3-(1-Methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazin-1-ylmethyl)phenyl)pyrimidin-5-yloxy)ethyl)morpholine)
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Sterile water
-
Sonicator
-
Magnetic stirrer
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the number of animals and the target dose.
-
Weigh the appropriate amount of this compound powder.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously with a magnetic stirrer.
-
Suspend the weighed this compound in the 0.5% methylcellulose solution.
-
Sonicate the suspension for 10-15 minutes to ensure a uniform and fine suspension.
-
Administer the suspension to mice via oral gavage using a suitable gavage needle and syringe. The typical administration volume is 10 mL/kg of body weight. For a twice-daily (BID) schedule, administer doses approximately 12 hours apart.
Protocol 2: Human Tumor Xenograft Studies in Nude Mice
Materials:
-
Human cancer cell lines (e.g., EBC-1, KP-4, Hs746T, U87MG)
-
Female athymic nude mice (6-8 weeks old)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (25-27 gauge)
-
Calipers
-
This compound formulation (as per Protocol 1)
-
Vehicle control (0.5% Methylcellulose)
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell lines according to standard protocols.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (width² x length) / 2.
-
-
Treatment Administration:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., daily or twice daily).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint:
-
Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
-
Protocol 3: Analysis of c-Met Phosphorylation in Tumor Tissue by Luminex Assay
Materials:
-
Excised tumor tissue
-
Lysis buffer with protease and phosphatase inhibitors
-
Bead-based multiplex immunoassay kit for phospho-c-Met (e.g., Luminex)
-
Luminex instrument
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control mice at specified time points after the final dose.
-
Immediately snap-freeze the tumors in liquid nitrogen or place them in lysis buffer.
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (tumor lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration in each tumor lysate using a standard protein assay.
-
-
Luminex Assay:
-
Follow the manufacturer's protocol for the phospho-c-Met Luminex assay.
-
Briefly, incubate the tumor lysates with antibody-coupled magnetic beads specific for total c-Met and phospho-c-Met.
-
After washing, add a biotinylated detection antibody, followed by a streptavidin-phycoerythrin conjugate.
-
-
Data Acquisition and Analysis:
-
Acquire data using a Luminex instrument.
-
Analyze the median fluorescence intensity (MFI) to quantify the levels of total and phosphorylated c-Met in each sample.
-
Normalize the phospho-c-Met signal to the total c-Met signal to determine the extent of target inhibition.
-
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for in vivo efficacy and pharmacodynamic studies of this compound.
References
Application Notes and Protocols: Detection of p-MET Inhibition by EMD 1204831 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-MET proto-oncogene, a receptor tyrosine kinase, is a critical regulator of cell growth, motility, and invasion. Its aberrant activation is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention. EMD 1204831 is a potent and highly selective small molecule inhibitor of c-MET kinase activity.[1][2] This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting c-MET phosphorylation (p-MET) in a cellular context using the Western blot technique. The protocol covers cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.
Introduction to c-MET and this compound
The mesenchymal-epithelial transition factor (c-MET) receptor is activated by its ligand, hepatocyte growth factor (HGF), leading to receptor dimerization and autophosphorylation on key tyrosine residues (Tyr1234/Tyr1235) within the kinase domain. This phosphorylation event initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive tumorigenesis.[3][4]
This compound is a selective c-MET inhibitor with a reported in vitro IC50 of 15 nM for the inhibition of HGF-induced c-MET phosphorylation in A549 lung cancer cells.[2] By binding to the ATP-binding pocket of the c-MET kinase domain, this compound prevents autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting tumor cell proliferation and survival. Western blotting is a robust method to directly measure the phosphorylation status of c-MET and thus the inhibitory activity of compounds like this compound.
Signaling Pathway
The following diagram illustrates the canonical HGF/c-MET signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Cell Viability Assays with EMD 1204831
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing EMD 1204831, a potent and highly selective c-Met inhibitor, in cell viability assays. The protocols and data presented herein are intended to assist in the design and execution of experiments to evaluate the cytotoxic and cytostatic effects of this compound on various cancer cell lines.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the MET receptor tyrosine kinase.[1] The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous human cancers.[3] this compound competitively binds to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This disruption of c-Met signaling can lead to the induction of apoptosis and a reduction in tumor cell viability, particularly in cancers with c-Met overexpression or activating mutations.[1]
Data Presentation
The following table summarizes the dose-dependent effect of a representative c-Met inhibitor, Tepotinib, on the viability of the MET-amplified gastric cancer cell line MKN-45. This data is illustrative of the expected outcomes when testing potent c-Met inhibitors like this compound on sensitive cell lines.
| Cell Line | Compound Concentration (nM) | Incubation Time (days) | Cell Viability (%) |
| MKN-45 | 0 (DMSO Control) | 6 | 100 |
| 1 | 6 | ~80 | |
| 10 | 6 | ~60 | |
| 100 | 6 | ~40 | |
| 1000 | 6 | ~20 |
Note: This data is adapted from studies on Tepotinib, a compound with a similar mechanism of action to this compound, to demonstrate the expected dose-response relationship in a c-Met dependent cell line.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MKN-45, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Visualizations
Signaling Pathway of c-Met Inhibition by this compound
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for assessing cell viability using the MTT assay.
References
- 1. SHP2 Inhibition Influences Therapeutic Response to Tepotinib in Tumors with MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to AMG-458, a novel selective c-Met inhibitor with radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for EMD 1204831 in Studying Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 1204831 is a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, invasion, and the development of drug resistance.[1] One of the well-documented mechanisms of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is the amplification of the MET gene.[3][4] This amplification leads to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, thereby bypassing the EGFR blockade.
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate and potentially overcome c-Met-driven drug resistance in cancer research. The protocols outlined below are designed to be adaptable to various cancer cell line models of acquired resistance.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a baseline for experimental design.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nmol/L) |
| c-Met | 9 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Anti-proliferative Activity of this compound in c-Met Addicted Cancer Cell Lines
| Cell Line | Cancer Type | c-Met Status | IC₅₀ (nmol/L) |
| MKN-45 | Gastric Cancer | Amplified | 7 |
| EBC-1 | Lung Cancer | Amplified | 10 |
| Hs 746T | Gastric Cancer | Amplified | 12 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell proliferation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying the reversal of drug resistance using this compound.
Figure 1. Simplified signaling pathway illustrating EGFR and c-Met convergence on downstream proliferation and survival pathways. This compound specifically inhibits the c-Met receptor.
Figure 2. Experimental workflow for investigating the efficacy of this compound in overcoming acquired drug resistance.
Experimental Protocols
Generation of an EGFR-TKI Resistant Cell Line (e.g., HCC827-GR)
This protocol describes the generation of a gefitinib-resistant cell line from the parental EGFR-mutant NSCLC cell line HCC827.
Materials:
-
HCC827 parental cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Gefitinib
-
DMSO
-
Cell culture flasks and plates
Protocol:
-
Culture HCC827 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Initiate resistance induction by exposing the cells to a low concentration of gefitinib (e.g., 10 nM).
-
Once the cells resume normal proliferation, gradually increase the concentration of gefitinib in a stepwise manner over several months.
-
Maintain a gefitinib-free parental cell line in parallel.
-
Once the cells are able to proliferate in the presence of a high concentration of gefitinib (e.g., 1-2 µM), establish the resistant cell line (HCC827-GR).
-
Confirm the resistance by performing a cell viability assay to determine the IC₅₀ of gefitinib in both parental and resistant cell lines. A significant shift (e.g., >10-fold) in the IC₅₀ indicates acquired resistance.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound alone and in combination with an EGFR-TKI on the viability of drug-resistant cells.
Materials:
-
Parental and drug-resistant cancer cell lines
-
96-well plates
-
This compound
-
EGFR-TKI (e.g., Gefitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, the EGFR-TKI, or a combination of both for 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess the effect of this compound on c-Met and downstream signaling pathways.
Materials:
-
Parental and drug-resistant cancer cell lines
-
This compound
-
EGFR-TKI
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-c-Met, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE equipment and reagents
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound and/or the EGFR-TKI for 2 hours.
-
Stimulate the cells with HGF (50 ng/mL) for 15 minutes, if investigating ligand-dependent activation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
By employing these protocols, researchers can effectively utilize this compound to dissect the mechanisms of c-Met-driven drug resistance and evaluate its potential as a therapeutic strategy to overcome it.
References
- 1. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of EMD 1204831 in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EMD 1204831 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Aberrant activation of the c-Met pathway is implicated in the progression and metastasis of numerous cancers, making it a key target for therapeutic intervention.[2] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant in vitro systems compared to traditional 2D cell cultures. Spheroids mimic the complex cellular architecture, cell-cell interactions, and nutrient/oxygen gradients found in solid tumors, providing a more accurate platform for evaluating the efficacy of anti-cancer agents.
These application notes provide a comprehensive guide for utilizing this compound in 3D tumor spheroid models. Detailed protocols for spheroid formation, drug treatment, and various endpoint analyses are presented to facilitate the investigation of this compound's anti-tumor activity in a physiologically relevant context.
Mechanism of Action of this compound
This compound selectively binds to the MET tyrosine kinase, thereby disrupting MET-mediated signal transduction pathways.[1] This inhibition of c-Met phosphorylation leads to the downregulation of downstream signaling cascades, including the RAS/ERK, PI3K/AKT, and STAT pathways, which are critical for tumor cell proliferation, survival, and invasion. This targeted inhibition can induce cell death in tumor cells that overexpress or have a mutated MET receptor.
References
Application Notes and Protocols for EMD 1204831 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EMD 1204831 is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, invasion, and angiogenesis, and its aberrant activation is implicated in a variety of human cancers.[1] While preclinical studies have demonstrated the single-agent antitumor activity of this compound in various cancer models, publicly available data on its combination with other chemotherapy agents are limited.
This document provides a comprehensive overview of the mechanism of action of this compound, the scientific rationale for its combination with chemotherapy, and generalized protocols for preclinical evaluation based on studies with other selective c-Met inhibitors. These notes are intended to serve as a guide for researchers designing preclinical studies to investigate the potential synergistic or additive effects of this compound with standard-of-care chemotherapeutic agents.
Mechanism of Action of this compound
This compound selectively binds to the c-Met tyrosine kinase, thereby disrupting its signaling pathways.[1] This inhibition leads to a dose-dependent decrease in c-Met phosphorylation and downstream signaling.[1] Preclinical studies have shown that this compound can induce tumor regression in xenograft models where c-Met is activated.[1]
The c-Met signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular events that promote cancer progression. The targeted inhibition of this pathway by this compound forms the basis of its therapeutic potential.
Rationale for Combination Therapy
Combining targeted agents like this compound with traditional chemotherapy is a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. Preclinical studies with other selective c-Met inhibitors have demonstrated synergistic or additive effects when combined with various chemotherapy drugs. For instance, the combination of the c-Met inhibitor SGX523 with erlotinib resulted in significantly greater tumor growth inhibition in a non-small cell lung cancer (NSCLC) xenograft model than either agent alone. Similarly, combining the c-Met inhibitors crizotinib or cabozantinib with doxorubicin has shown synergistic effects in pancreatic cancer cells that overexpress c-Met.
The underlying principle of these combination therapies is to target multiple, often complementary, pathways essential for tumor growth and survival. While chemotherapy induces DNA damage and cytotoxic stress, c-Met inhibitors can block the pro-survival and pro-metastatic signals that cancer cells may use to evade the effects of chemotherapy.
Preclinical Data Summary (Hypothetical for this compound)
As no specific preclinical data for this compound in combination with chemotherapy is publicly available, the following table illustrates the type of quantitative data that would be generated from the protocols outlined in the subsequent sections. This data is essential for evaluating the potential of combination therapy.
| Cell Line / Model | Chemotherapy Agent | This compound IC50 (nM) | Chemotherapy IC50 | Combination Index (CI) | In Vivo Tumor Growth Inhibition (%) |
| H441 (NSCLC) | Cisplatin | 9 | Varies | < 1 (Synergy) | > Single Agents |
| MKN-45 (Gastric) | Doxorubicin | 9 | Varies | < 1 (Synergy) | > Single Agents |
| U-87 MG (Glioblastoma) | Temozolomide | 9 | Varies | < 1 (Synergy) | > Single Agents |
| BxPC-3 (Pancreatic) | Gemcitabine | 9 | Varies | ~ 1 (Additive) | > Single Agents |
Note: The IC50 value for this compound is based on published single-agent data. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols (Generalized)
The following are detailed, generalized protocols for key experiments to evaluate the combination of this compound with chemotherapy agents. These are based on standard methodologies used in preclinical cancer research.
In Vitro Cell Viability Assay
Objective: To determine the effect of this compound in combination with a chemotherapy agent on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines with known c-Met expression levels (e.g., H441, MKN-45, U-87 MG).
-
This compound (stock solution in DMSO).
-
Chemotherapy agent of interest (e.g., cisplatin, doxorubicin, gemcitabine).
-
Complete cell culture medium.
-
96-well plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
Protocol:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a constant ratio.
-
Treat the cells with the drug solutions and incubate for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to assess for synergy, additivity, or antagonism.
Western Blot Analysis
Objective: To assess the effect of the combination treatment on c-Met signaling and apoptosis-related proteins.
Materials:
-
Cancer cell lines.
-
This compound and chemotherapy agent.
-
Lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and blotting system.
-
Primary antibodies (e.g., anti-p-Met, anti-total-Met, anti-p-Akt, anti-total-Akt, anti-PARP, anti-cleaved Caspase-3).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat cells with this compound, the chemotherapy agent, or the combination for the desired time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line for tumor implantation.
-
This compound formulated for oral gavage.
-
Chemotherapy agent formulated for intraperitoneal or intravenous injection.
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, chemotherapy alone, combination).
-
Administer the treatments according to the planned dosing schedule and duration.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition for each treatment group and assess for statistical significance.
Conclusion
References
Techniques for Assessing Target Engagement of EMD 1204831 and Related Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the target engagement of the c-Met inhibitor EMD 1204831. Additionally, given the potential for target ambiguity in early-stage research, this guide also includes protocols for assessing the engagement of αvβ3 integrin, a target of the well-characterized compound Cilengitide (EMD 121974), which is often relevant in similar therapeutic areas.
Section 1: this compound Target Engagement with c-Met
This compound is a potent and highly selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2][3] Aberrant c-Met activation is implicated in a variety of human cancers, making it a key therapeutic target.[3] Assessing the direct binding and functional inhibition of c-Met by this compound is crucial for understanding its mechanism of action and for preclinical and clinical development.
Signaling Pathway of c-Met
Activation of the c-Met receptor by its ligand, hepatocyte growth factor (HGF), leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and motility.[2]
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 (nmol/L) | Reference |
| This compound | c-Met Kinase | Kinase Inhibition Assay | 9 | |
| EMD 1214063 (Tepotinib) | c-Met Kinase | Kinase Inhibition Assay | 3 | |
| This compound | HGF-induced c-Met Phosphorylation (A549 cells) | Cellular Assay | 15 | |
| EMD 1214063 (Tepotinib) | HGF-induced c-Met Phosphorylation (A549 cells) | Cellular Assay | 6 |
Experimental Protocols
This protocol determines the direct inhibitory effect of this compound on c-Met kinase activity.
Workflow:
Caption: Workflow for an in vitro radiometric c-Met kinase inhibition assay.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human c-Met kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr)), and varying concentrations of this compound in a kinase buffer.
-
Initiation: Start the reaction by adding ATP mixed with a small amount of γ-³²P-ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the wells to remove unincorporated γ-³²P-ATP.
-
Quantification: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
This protocol assesses the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.
Workflow:
Caption: Western blot workflow for assessing c-Met phosphorylation.
Methodology:
-
Cell Culture: Plate c-Met-expressing cancer cells (e.g., A549 for HGF-dependent or EBC-1 for ligand-independent activation) and allow them to adhere.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulation: For HGF-dependent cell lines like A549, stimulate the cells with HGF for a short period (e.g., 15 minutes) to induce c-Met phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-c-Met).
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry.
-
Normalize the p-c-Met signal to total c-Met and the loading control.
-
Plot the normalized p-c-Met levels against the inhibitor concentration to determine the cellular IC50.
-
Section 2: αvβ3 Integrin Target Engagement
While this compound targets c-Met, the compound Cilengitide (EMD 121974) is a selective inhibitor of αvβ3 and αvβ5 integrins. These integrins are crucial for tumor invasion, angiogenesis, and survival. The following protocols are standard methods for assessing the target engagement of integrin inhibitors like Cilengitide.
Signaling and Adhesion Role of αvβ3 Integrin
αvβ3 integrin mediates cell adhesion to extracellular matrix (ECM) proteins like vitronectin through an RGD (Arginine-Glycine-Aspartic acid) motif. This interaction also triggers intracellular signaling pathways that promote cell migration and survival. Cilengitide, a cyclic RGD peptide, competitively blocks this binding.
Caption: αvβ3 integrin-mediated adhesion and its inhibition by Cilengitide.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Cilengitide (EMD 121974) | αvβ3 and αvβ5 Integrins | Isolated Receptor Binding Assay | 3 - 40 | |
| Cilengitide (EMD 121974) | Cell attachment to vitronectin | Cellular Adhesion Assay | ~400 |
Experimental Protocols
This protocol measures the direct binding of an inhibitor to purified integrin receptors.
Workflow:
Caption: Workflow for a competitive ELISA-based integrin binding assay.
Methodology:
-
Plate Coating: Coat a 96-well microplate with an αvβ3 ligand such as vitronectin and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Competitive Binding: Add a mixture of purified αvβ3 integrin, a biotinylated anti-integrin antibody (which does not block the RGD binding site), and serial dilutions of the test compound (e.g., Cilengitide).
-
Incubation: Incubate the plate to allow the integrin to bind to the coated ligand.
-
Detection:
-
Wash the plate to remove unbound integrin.
-
Add streptavidin-HRP conjugate, which will bind to the biotinylated antibody.
-
Wash away unbound streptavidin-HRP.
-
Add a colorimetric substrate (e.g., TMB). The amount of color development is proportional to the amount of integrin bound to the plate.
-
-
Quantification: Stop the reaction and measure the absorbance.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
This protocol assesses the functional consequence of target engagement by measuring the inhibition of cell attachment to an ECM-coated surface.
Workflow:
Caption: Workflow for a cell adhesion assay to measure integrin inhibition.
Methodology:
-
Plate Preparation: Coat a 96-well plate with vitronectin or another suitable ECM protein and block non-specific sites.
-
Cell Preparation: Harvest cells known to express αvβ3 integrin (e.g., melanoma or glioblastoma cell lines) and resuspend them in serum-free media.
-
Inhibitor Treatment: Pre-incubate the cell suspension with varying concentrations of the inhibitor for a defined period.
-
Adhesion: Add the cell-inhibitor mixture to the coated plate and incubate to allow for cell attachment (e.g., 1-2 hours at 37°C).
-
Washing: Gently wash the plate to remove non-adherent cells.
-
Quantification:
-
Fix the remaining adherent cells (e.g., with methanol).
-
Stain the cells with a dye such as crystal violet.
-
Wash away excess stain and allow the plate to dry.
-
Solubilize the stain (e.g., with a detergent solution).
-
Measure the absorbance at a wavelength appropriate for the dye.
-
-
Data Analysis: Determine the concentration of inhibitor required to inhibit cell adhesion by 50% (IC50).
References
Troubleshooting & Optimization
Optimizing EMD 1204831 concentration for in vitro studies
Welcome to the technical support center for EMD 1204831. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] c-Met, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, survival, migration, and invasion.[4] this compound functions by binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1]
Q2: What is the optimal concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. As a starting point, refer to the known IC50 values. For enzymatic inhibition of c-Met kinase, the IC50 is approximately 9 nM. For inhibiting cell viability in sensitive cancer cell lines like MKN-45, the IC50 is around 52 nM. It is recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all treatment groups, including a vehicle control.
Q4: Which downstream signaling pathways are affected by this compound?
A4: this compound primarily inhibits the HGF/c-Met signaling pathway. This leads to the downregulation of several key downstream cascades, including the RAS/MAPK (ERK), PI3K/AKT, and STAT pathways. These pathways are critical for regulating cellular processes such as proliferation, survival, and motility.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibitory effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50 for your specific cell line and assay. |
| Low c-Met Expression/Activation | Confirm the expression and phosphorylation status of c-Met in your cell line using Western blotting or flow cytometry. Cell lines with low or no c-Met expression will likely be insensitive to this compound. |
| HGF Concentration | The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-Met, can significantly impact the inhibitor's efficacy. If using serum-containing media, the presence of endogenous HGF may be sufficient. For serum-free or low-serum conditions, you may need to add exogenous HGF to stimulate the pathway before adding the inhibitor. Conversely, excessively high, non-physiological concentrations of HGF (e.g., 50 ng/mL) might mask the inhibitory effect. Consider testing at physiological HGF levels (0.4-0.8 ng/mL). |
| Incorrect Vehicle Control | Ensure your vehicle control (e.g., DMSO) is at the same final concentration as in your this compound-treated samples and is not causing any cytotoxic effects on its own. |
| Compound Degradation | Ensure the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Problem 2: I am observing high background or inconsistent results in my c-Met phosphorylation assay (Western Blot).
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Dilution | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background. |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a blocking buffer containing 5% Bovine Serum Albumin (BSA) in TBST for phospho-antibodies, as milk can sometimes interfere. |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of c-Met. |
| Inconsistent Protein Loading | Quantify your protein samples and load equal amounts in each lane. Use a loading control (e.g., β-actin, GAPDH) to normalize for any loading differences. |
| Timing of HGF Stimulation and Inhibitor Treatment | Optimize the timing of HGF stimulation (if used) and this compound treatment. A common approach is to pre-treat with the inhibitor for a period (e.g., 1-2 hours) before a short stimulation with HGF (e.g., 15-30 minutes). |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Assay Type | Cell Line/System | IC50 Value | Reference |
| c-Met Kinase Inhibition | Enzymatic Assay | 9 nmol/L | |
| Cell Viability | MKN-45 (Gastric Cancer) | 52 nmol/L | |
| Cell Viability | SNU-16 (Gastric Cancer) | > 10 µmol/L |
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest (e.g., MKN-45)
-
Complete cell culture medium
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete medium at various concentrations (e.g., ranging from 2 nM to 20 µM). Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in complete medium).
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on cell migration.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a microscope at a specific magnification (e.g., 10x). Mark the location of the image to ensure the same field is imaged at later time points.
-
Incubation: Incubate the plate under normal cell culture conditions.
-
Image Acquisition (Subsequent Time Points): Capture images of the same marked locations at various time points (e.g., 6, 12, 24, and 48 hours).
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Western Blot for c-Met Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of c-Met.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
HGF (optional, for stimulation)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-c-Met, anti-total-c-Met)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Stimulation (Optional): If investigating ligand-induced phosphorylation, stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total c-Met and a loading control (e.g., β-actin) to confirm equal loading and specific inhibition of phosphorylation.
Visualizations
Caption: HGF/c-Met Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for a cell viability (WST-1) assay.
Caption: Logical troubleshooting flow for unexpected experimental results.
References
Troubleshooting EMD 1204831 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using EMD 1204831, a potent and highly selective c-Met kinase inhibitor. Given its exceptional selectivity, this guide focuses on distinguishing true off-target effects from experimental artifacts and other confounding factors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed Not Consistent with c-Met Inhibition
Question: I'm observing a cellular phenotype that I cannot attribute to the inhibition of the c-Met signaling pathway. Could this be an off-target effect of this compound?
Answer: While this compound is exceptionally selective, unexpected results can arise from various sources. Before concluding an off-target effect, it is crucial to systematically evaluate your experimental setup. This compound has been profiled against a large panel of human kinases and showed minimal activity against other kinases, making significant off-target effects unlikely at typical working concentrations.[1]
Troubleshooting Steps:
-
Confirm On-Target c-Met Inhibition: The first step is to verify that this compound is effectively inhibiting c-Met in your specific cellular model.
-
Method: Perform a Western blot to assess the phosphorylation status of c-Met (Tyr1234/1235) and key downstream signaling proteins such as Akt and ERK.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of c-Met, Akt, and ERK should be observed in cells treated with this compound.
-
If Expected Outcome is Not Met: Refer to the "Issue 2: Lack of Expected On-Target Activity" section.
-
-
Evaluate Experimental Controls:
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) is not causing the unexpected phenotype.
-
Cell Line Authentication: Verify the identity of your cell line. Misidentified or contaminated cell lines are a common source of unexpected results.
-
Compound Integrity: Confirm the identity, purity, and concentration of your this compound stock solution.
-
-
Consider Biological Context:
-
Pathway Crosstalk: The unexpected phenotype could be a result of inhibiting c-Met in a complex signaling network, leading to compensatory pathway activation.
-
Cellular Model Specifics: The role of c-Met can be highly context-dependent. The observed phenotype may be a previously uncharacterized role of c-Met in your specific cellular model.
-
Issue 2: Lack of Expected On-Target Activity
Question: My results show that this compound is not inhibiting c-Met phosphorylation or downstream signaling in my cell-based assay. What could be the problem?
Answer: A lack of on-target activity is often due to experimental conditions rather than an issue with the inhibitor itself. Several factors can influence the apparent potency of a kinase inhibitor in a cellular context.
Troubleshooting Steps:
-
Verify Compound Concentration and Handling:
-
Stock Solution: Ensure your stock solution was prepared correctly and has not degraded. We recommend preparing fresh dilutions for each experiment.
-
Final Concentration: Double-check your calculations for the final concentration of this compound in your assay.
-
-
Assess Target Engagement with CETSA: A Cellular Thermal Shift Assay (CETSA) can confirm if this compound is binding to c-Met in your intact cells. Ligand binding increases the thermal stability of the target protein.
-
Review Assay Conditions:
-
ATP Concentration (for biochemical assays): this compound is an ATP-competitive inhibitor. If you are performing a biochemical assay, a high concentration of ATP will increase the apparent IC50 value.
-
Serum Protein Binding: Components in cell culture media, such as serum proteins, can bind to small molecule inhibitors and reduce their effective concentration.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound.
| Target | Assay Type | IC50 (nM) | Reference |
| c-Met | Enzymatic | 9 | [1] |
| c-Met | Cellular (Enzymatic) | 12 | [2] |
| c-Met | Cellular (A549 cells) | 15 | [1][2] |
| c-Met | Cellular (MKN-45 cells) | 52 |
Table 1: Inhibitory Concentration (IC50) of this compound against c-Met.
| Kinase | % Inhibition at 10 µM | Reference |
| 241 Human Kinases | < 50% |
Table 2: Kinase Selectivity Profile of this compound.
Experimental Protocols & Methodologies
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the in vitro potency of this compound against purified c-Met kinase.
Materials:
-
Recombinant c-Met kinase
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Kinase Reaction Setup:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the c-Met kinase and substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for c-Met.
-
Incubation: Incubate the reaction plate at 30°C for 1 hour.
-
Stop Reaction and Detect ADP:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the binding of this compound to c-Met in intact cells.
Materials:
-
Cell line expressing c-Met
-
This compound
-
Cell culture medium
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or vehicle (DMSO) for 1-2 hours.
-
Heat Shock:
-
Harvest and resuspend the cells in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation for Western Blot:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Prepare samples for SDS-PAGE.
-
-
Western Blot Analysis: Perform a Western blot using an antibody specific for c-Met.
-
Data Analysis: Quantify the band intensity for c-Met at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 3: Western Blot for c-Met Signaling Pathway
This protocol assesses the effect of this compound on the phosphorylation of c-Met and its downstream effectors.
Materials:
-
Cell line of interest
-
This compound
-
HGF (Hepatocyte Growth Factor) if stimulating the pathway
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
If necessary, serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with HGF for a short period (e.g., 15 minutes) if required.
-
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
How to minimize toxicity of EMD 1204831 in vivo
Welcome to the technical support center for EMD 1204831. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing in vivo toxicity during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered with this selective c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, survival, invasion, and angiogenesis.[3] By binding to c-Met, this compound disrupts its signaling pathways, which can induce cell death in tumor cells that overexpress this kinase.[3]
Q2: What is the known in vivo toxicity profile of this compound from human studies?
A2: A first-in-human Phase I clinical trial in patients with advanced solid tumors identified a dose-limiting toxicity (DLT) of Grade 3 pancreatitis at a dose of 400 mg administered twice daily (BID).[4] Other observed treatment-related adverse events are summarized in the table below. Notably, dose escalation was discontinued before a maximum tolerated dose (MTD) was reached due to a decrease in drug exposure at higher doses after multiple administrations, potentially caused by the compound inducing its own metabolism.
Q3: Were any toxicities reported in preclinical animal models?
A3: In murine xenograft models, this compound was reported to be well-tolerated. Studies noted that the administration of the compound did not induce substantial weight loss in the animals over a treatment period of more than three weeks.
Q4: Why was the clinical development of this compound discontinued?
A4: According to clinical trial records, the development of this compound for patients with advanced solid tumors was discontinued for reasons other than safety.
Q5: How does the toxicity of this compound relate to its mechanism as a c-Met inhibitor?
A5: The toxicity profile of c-Met inhibitors is often related to their on-target effects. The c-Met signaling pathway is not only active in cancer cells but also plays a role in normal physiological processes, such as tissue repair and morphogenesis. Inhibition of this pathway can, therefore, lead to adverse effects. For instance, peripheral edema, a common side effect of MET inhibitors, may be linked to the role of MET signaling in maintaining vascular endothelial integrity.
Quantitative Data Summary
Table 1: Treatment-Related Adverse Events (Grade ≥2) from Phase I Clinical Trial
| Adverse Event | Grade | Dose Level | Number of Patients |
| Pancreatitis (DLT) | 3 | 400 mg BID | 1 |
| Lipase Elevation | 3 | Not Specified | 1 |
| Lipase Elevation | 2 | Not Specified | 1 |
| Upper Abdominal Pain | 2 | Not Specified | 2 |
| Gastroesophageal Reflux | 2 | Not Specified | 2 |
| Constipation | 2 | Not Specified | 1 |
Source: Data compiled from a first-in-human dose-escalation study.
Troubleshooting Guide
This guide provides potential solutions to common challenges encountered during in vivo experiments with this compound.
Issue 1: Signs of Pancreatic or Hepatic Toxicity are Observed (e.g., elevated lipase, changes in liver enzymes).
-
Possible Cause: On-target or off-target toxicity. The dose may be exceeding the maximum tolerated dose in the specific animal model.
-
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a dose-escalation study to determine the No Observable Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).
-
Biochemical Monitoring: Implement regular monitoring of serum biomarkers for pancreatic (amylase, lipase) and liver (ALT, AST) function.
-
Modify Dosing Schedule: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) instead of continuous daily dosing to allow for physiological recovery and potentially reduce cumulative toxicity.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the pancreas, liver, and other relevant organs to identify any tissue damage.
-
Issue 2: Animal models exhibit gastrointestinal distress (e.g., weight loss, diarrhea, poor appetite).
-
Possible Cause: Poor drug formulation leading to low solubility and local irritation, or systemic effects of the compound.
-
Troubleshooting Steps:
-
Formulation Optimization: Ensure the formulation is homogenous and the compound is fully solubilized. Experiment with different pharmaceutically acceptable vehicles. See the Experimental Protocols section for a sample formulation.
-
Route of Administration: If using oral gavage, ensure the technique is refined to minimize stress and physical injury.
-
Split Dosing: Divide the total daily dose into two smaller administrations (e.g., every 12 hours) to reduce the peak plasma concentration (Cmax) and potential for acute GI toxicity.
-
Issue 3: Reduced anti-tumor efficacy or lower-than-expected plasma concentration over time.
-
Possible Cause: In the human clinical trial, a decrease in exposure was noted at higher doses with repeated administration, suggesting autoinduction of metabolism. This phenomenon can lead to accelerated clearance of the drug.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: Conduct a PK study with serial blood sampling after the first dose and after a period of repeated dosing (e.g., 7 or 14 days) to determine if drug clearance increases over time.
-
Dose Adjustment: If autoinduction is confirmed, a "loading dose" followed by a lower "maintenance dose" regimen may be required to achieve and maintain steady-state therapeutic concentrations.
-
Pharmacodynamic (PD) Monitoring: Correlate PK data with PD markers in tumor tissue (e.g., inhibition of c-Met phosphorylation) to ensure the dosing regimen is maintaining target engagement.
-
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy and toxicity study.
Caption: Decision tree for troubleshooting in vivo toxicity.
Experimental Protocols
1. Protocol: Preparation of an Oral Formulation
This protocol is a general guideline based on common practices for preclinical compounds. Optimization for this compound is required.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile water or saline
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving the powder in a minimal amount of DMSO. For example, create a 100 mg/mL stock. Use a vortex mixer to ensure it is fully dissolved.
-
In a separate sterile tube, add the required volume of PEG300.
-
While vortexing the PEG300, slowly add the DMSO stock solution. Mix until the solution is clear.
-
Add Tween 80 to the mixture (typically ~5% of the final volume) and mix thoroughly.
-
Finally, add sterile water or saline to reach the final desired volume and concentration. Mix until the solution is clear and homogenous. Example Final Formulation Composition (v/v/v/v): 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Water.
-
Prepare the formulation fresh daily and store it protected from light. Before administration, visually inspect for any precipitation.
-
2. Protocol: In Vivo Dose Escalation Study to Determine MTD (3+3 Design)
This is based on the design used in the clinical trial and is a standard approach in preclinical toxicology.
-
Objective: To determine the maximum tolerated dose (MTD) of this compound.
-
Procedure:
-
Dose Selection: Establish a starting dose (e.g., based on in vitro IC50 values) and define several ascending dose levels with a set dose-escalation factor (e.g., 100% increase per level).
-
Cohort 1: Enroll a cohort of 3 animals and treat them at the first dose level for a defined period (e.g., 14-21 days).
-
Toxicity Monitoring: Monitor animals daily for clinical signs of toxicity, and measure body weight at least three times per week. A significant weight loss (e.g., >15-20%) is often considered a sign of toxicity.
-
Escalation Decision:
-
If 0 out of 3 animals experience a dose-limiting toxicity (DLT), escalate to the next dose level with a new cohort of 3 animals.
-
If 1 out of 3 animals experiences a DLT, expand the current cohort by adding 3 more animals at the same dose level.
-
If ≥2 out of 3 (or ≥2 out of 6 in an expanded cohort) experience a DLT, the MTD has been exceeded. The MTD is then defined as the prior dose level at which 0 or 1 of 6 animals experienced a DLT.
-
-
DLT Definition: A DLT must be clearly defined before the study begins. Examples include >20% body weight loss, specific adverse clinical signs, or significant changes in blood chemistry or hematology parameters.
-
References
Technical Support Center: EMD 1204831 & MET Phosphorylation
Welcome to the technical support center for EMD 1204831. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound as a MET inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase.[1] Its primary mechanism of action is to selectively bind to MET tyrosine kinase, which disrupts MET-mediated signal transduction pathways.[2] This can lead to the induction of cell death in tumor cells that overexpress this kinase.[2]
Q2: How potent is this compound in inhibiting c-Met?
This compound is a highly potent c-Met inhibitor with an IC50 of 9 nmol/L for c-Met receptor tyrosine kinase activity.[3][4] In cellular assays, it inhibits c-Met kinase activity with an IC50 value of 15 nM.
Q3: How selective is this compound?
This compound displays a high degree of selectivity for c-Met. When tested against a large panel of over 400 kinases, it showed exquisite selectivity for c-Met. Even at concentrations approximately 1,000-fold above its IC50, only a small number of other kinases were minimally inhibited.
Q4: Does this compound inhibit MET phosphorylation in both ligand-dependent and -independent manners?
Yes, studies have shown that this compound can inhibit c-Met phosphorylation in tumor cells, regardless of whether the activation is dependent on its ligand, Hepatocyte Growth Factor (HGF), or is ligand-independent due to mechanisms like c-Met gene amplification.
Troubleshooting Guide: this compound Not Inhibiting MET Phosphorylation
It is well-documented that this compound effectively inhibits MET phosphorylation. If you are observing a lack of inhibition in your experiments, this guide provides potential reasons and troubleshooting steps.
Q1: I am not observing any inhibition of MET phosphorylation after treating my cells with this compound. What are the possible causes?
Several factors could contribute to this unexpected result. Here is a step-by-step guide to troubleshoot the issue:
1. Reagent Quality and Handling:
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions in the recommended solvent (e.g., DMSO).
-
Cell Line Viability: Confirm that the cell line being used is viable and has not been passaged excessively, which can lead to genetic drift and altered signaling pathways.
2. Experimental Protocol:
-
Inhibitor Concentration: Verify the final concentration of this compound used in the assay. Although it is potent, the optimal concentration can vary between cell lines. Perform a dose-response experiment to determine the effective concentration in your specific model.
-
Treatment Duration: The duration of treatment with the inhibitor before cell lysis is critical. Shorter or longer incubation times may be necessary depending on the cell line and experimental conditions.
-
Assay Conditions: Ensure that the kinase assay buffer conditions (e.g., pH, salt concentration) are optimal for both the enzyme activity and the inhibitor's function.
3. Cellular Factors:
-
MET Expression and Activation: Confirm that your cell line expresses sufficient levels of MET and that the receptor is actively phosphorylated under your experimental conditions. You can stimulate MET phosphorylation with its ligand, HGF, as a positive control.
-
Drug Efflux Pumps: Some cell lines express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Off-Target Effects: While highly selective, at very high concentrations, off-target effects could potentially interfere with the expected outcome, though this is less likely to manifest as a complete lack of MET inhibition.
Q2: How can I be sure my experimental setup for measuring MET phosphorylation is correct?
To validate your experimental setup, consider the following:
-
Positive and Negative Controls:
-
Positive Control: Treat cells with a known activator of MET signaling, such as HGF, to ensure the pathway is active and detectable.
-
Negative Control: Include an untreated or vehicle-treated (e.g., DMSO) sample to establish the baseline level of MET phosphorylation.
-
-
Antibody Specificity: Use a well-validated phospho-specific antibody for detecting MET phosphorylation (e.g., anti-phospho-c-Met Y1234/Y1235).
-
Loading Control: Always include a loading control (e.g., total MET or a housekeeping protein like GAPDH) in your Western blot analysis to ensure equal protein loading between samples.
-
Detection Method: The method used to detect phosphorylation, such as Western blotting or ELISA, should be sensitive enough to detect changes in phosphorylation levels.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nmol/L) | Reference |
| c-Met | Enzymatic Assay | 9 | |
| c-Met | Cellular Assay (A549 cells) | 15 | |
| c-Met | Cellular Assay | 15 |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Dosing | Effect | Reference |
| Hs746T (gastric cancer) | 100 mg/kg (single dose) | Inhibition of c-Met autophosphorylation | |
| U87-MG (glioblastoma) | As low as 6 mg/kg/d (per os) | Complete regressions | |
| TPR-Met-transformed fibroblasts | As low as 6 mg/kg/d (per os) | Complete regressions | |
| Hs746T (gastric cancer) | As low as 6 mg/kg/d (per os) | Complete regressions |
Experimental Protocols
Protocol 1: Western Blot Analysis of MET Phosphorylation
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight, if necessary. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration. If applicable, stimulate with HGF for 15-30 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for phospho-MET (e.g., pY1234/Y1235). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for total MET and a loading control.
Visualizations
Caption: The HGF/MET signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the lack of MET phosphorylation inhibition.
References
Technical Support Center: Overcoming EMD 1204831 Delivery Issues in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the delivery of the c-Met inhibitor EMD 1204831 in animal models.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My this compound is not dissolving in aqueous solutions for in vivo administration. How can I formulate it?
Answer:
This compound is a poorly water-soluble compound, a common challenge for in vivo studies. Direct dissolution in aqueous vehicles like saline or PBS is unlikely to be successful. A multi-step approach involving co-solvents and suspending agents is recommended.
Initial Steps:
-
High-Concentration Stock Solution: First, prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common initial choice due to its strong solubilizing properties.
-
Vehicle Selection: For oral administration in mice, a suspension is often the most practical formulation. A common vehicle for poorly soluble compounds consists of a mixture of a suspending agent, a surfactant, and an aqueous component. A widely used and generally well-tolerated vehicle is a combination of:
-
0.5% - 2% Carboxymethylcellulose sodium (CMC-Na) or Methylcellulose in water (as a suspending agent)
-
0.1% - 1% Tween 80 or Polysorbate 80 (as a surfactant to improve wettability and prevent aggregation)
-
Optionally, a small percentage of a co-solvent like Polyethylene glycol 400 (PEG400) can be included to aid in initial dissolution.
-
Troubleshooting Workflow:
If you are still experiencing issues with formulation, consider the following tiered approach:
-
Tier 1: Sonication and Homogenization: After adding the this compound stock solution to the vehicle, use a sonicator or a homogenizer to create a fine, uniform suspension. This is critical for consistent dosing. Visually inspect the suspension for any large particles.
-
Tier 2: pH Adjustment: For some compounds, adjusting the pH of the final formulation can improve solubility. This is more applicable to ionizable compounds. However, the impact on in vivo absorption can be complex and requires careful validation.
-
Tier 3: Alternative Vehicles: If the above methods fail, consider lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), which can enhance the oral bioavailability of poorly soluble drugs.[1] However, these are more complex to prepare and may require specialized expertise.
Question 2: I am observing inconsistent results between animals in my efficacy studies. What could be the cause?
Answer:
Inconsistent results in in vivo studies with orally administered poorly soluble compounds often stem from issues with formulation and dosing technique.
Possible Causes and Solutions:
-
Inhomogeneous Suspension: If the this compound is not uniformly suspended in the vehicle, each animal may receive a different dose.
-
Solution: Ensure the suspension is continuously mixed (e.g., using a magnetic stirrer) during the dosing procedure. Vortex the suspension before drawing each dose into the syringe.
-
-
Improper Oral Gavage Technique: Incorrect oral gavage can lead to aspiration or incomplete delivery of the dose.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model. The use of a flexible gavage needle can minimize the risk of injury.
-
-
Variability in Animal Physiology: Factors such as the fed/fasted state of the animals can influence the absorption of the compound.
-
Solution: Standardize the experimental conditions, including the diet and the timing of dosing relative to feeding.
-
Question 3: I am concerned about potential off-target effects or toxicity at the required therapeutic dose. How can I investigate this?
Answer:
While this compound is a selective c-Met inhibitor, it is crucial to evaluate potential off-target effects and toxicity in your animal model.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the minimal effective dose. This will help to avoid using unnecessarily high concentrations that may increase the likelihood of off-target effects.
-
Use of a Secondary Inhibitor: If possible, use a structurally different c-Met inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
Toxicology Assessment: Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or signs of distress. At the end of the study, consider collecting major organs for histopathological analysis.
-
Biomarker Analysis: In addition to tumor measurements, collect plasma and tumor samples to assess the levels of phosphorylated c-Met and downstream signaling proteins (e.g., p-Akt, p-ERK) to confirm target engagement at the administered dose.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the c-Met receptor tyrosine kinase.[2] By selectively binding to c-Met, it disrupts the signaling pathways that are involved in tumor cell proliferation, survival, invasion, and angiogenesis.[2]
Q2: What are the common administration routes for this compound in animal models?
A2: The most common route of administration for this compound in preclinical animal models is oral gavage.[3] This method allows for precise dose administration. For pharmacokinetic studies, intravenous administration may also be used to determine absolute bioavailability.
Q3: What is a typical dose range for this compound in mouse xenograft models?
A3: In mouse xenograft models, this compound and the closely related compound EMD 1214063 (Tepotinib) have been shown to be effective at doses ranging from 10 mg/kg to 100 mg/kg, administered daily.[4] The optimal dose will depend on the specific tumor model and the formulation used.
Q4: How should I prepare a stock solution of this compound?
A4: A stock solution of this compound can be prepared by dissolving the compound in an organic solvent such as DMSO. For the related compound Tepotinib, a stock solution of up to 8.75 mg/mL in DMSO has been reported. It is recommended to prepare fresh stock solutions or store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: How can I assess the stability of my this compound formulation?
A5: The stability of the formulation is crucial for ensuring accurate dosing. You can assess the physical stability of a suspension by visually inspecting for signs of aggregation or sedimentation over the duration of the experiment. For chemical stability, you can use analytical methods such as HPLC to measure the concentration of this compound in the formulation over time.
Data Presentation
Table 1: Solubility of a Representative c-Met Inhibitor (ABN401) in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x10^-6) |
| Water | 2.8 |
| Methanol | 10.5 |
| Ethanol | 18.2 |
| 1-Propanol | 45.9 |
| 2-Propanol | 28.7 |
| 1-Butanol | 65.4 |
| 2-Butanol | 55.1 |
| Acetonitrile | 35.6 |
| Ethyl Acetate | 87.3 |
| Acetone | 154.2 |
| Transcutol® HP | 2890.1 |
Table 2: Recommended Oral Administration Volumes for Mice
| Body Weight (g) | Maximum Volume (mL) |
| 10 - 20 | 0.25 |
| 20 - 30 | 0.5 |
| > 30 | 1.0 |
Adapted from general guidelines for oral gavage in mice.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/mL Suspension)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween 80
-
Sterile water
-
Sterile magnetic stir bar and stir plate
-
Sonicator
Procedure:
-
Prepare the Vehicle:
-
To 98 mL of sterile water, add 0.5 g of CMC-Na while stirring vigorously with a magnetic stir bar.
-
Continue stirring until the CMC-Na is fully dissolved. This may take several hours.
-
Add 1 mL of a 10% Tween 80 solution in water to the CMC-Na solution and mix thoroughly.
-
-
Prepare the this compound Stock Solution:
-
Weigh the required amount of this compound to achieve a final concentration of 10 mg/mL. For a 10 mL final volume, this would be 100 mg.
-
Dissolve the this compound powder in a minimal amount of DMSO (e.g., 0.5 mL). Gently warm and vortex if necessary to ensure complete dissolution.
-
-
Prepare the Final Suspension:
-
While stirring the vehicle, slowly add the this compound stock solution.
-
Bring the final volume to 10 mL with the vehicle.
-
Sonicate the suspension for 10-15 minutes to ensure a fine and uniform dispersion of the particles.
-
Store the suspension at 4°C and protect it from light. Always vortex thoroughly before each use.
-
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
Animals:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Age: 6-8 weeks
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells known to have activated c-Met signaling (e.g., Hs746T, EBC-1) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Dosing:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated as per Protocol 1) or the vehicle control daily by oral gavage.
-
-
Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot for p-Met, immunohistochemistry).
-
Visualizations
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting logic for inconsistent in vivo results with this compound.
References
- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tepotinib (EMD 1214063; MSC2156119) | c-MET inhibitor | CAS 1100598-32-0 | Buy Tepotinib (EMD 1214063; MSC2156119) from Supplier InvivoChem [invivochem.com]
- 4. reactionbiology.com [reactionbiology.com]
EMD 1204831 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing EMD 1204831, a selective c-Met inhibitor. The following resources address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] Its primary mechanism of action is to bind to the c-Met kinase, thereby disrupting MET-mediated signal transduction pathways.[1] This inhibition can lead to cell death in tumor cells that overexpress this kinase.[1]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported inhibitory 50% concentration (IC50) of 9 nmol/L for c-Met kinase activity.[2] It is highly selective when compared against a large panel of other human kinases.[2]
Q3: What are the key downstream signaling pathways affected by this compound?
A3: By inhibiting c-Met phosphorylation, this compound blocks the activation of major downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This disruption affects critical cellular processes such as proliferation, survival, migration, and invasion.
Q4: Are there known off-target effects for this compound?
A4: While this compound is reported to be a highly selective c-Met inhibitor, it is crucial to consider the possibility of off-target effects, which are common for many small molecule kinase inhibitors. Researchers should empirically test for off-target effects in their specific experimental system, for instance, by examining the phosphorylation of other structurally related kinases or by using rescue experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
In Vitro Assay Variability
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency, and media composition can significantly impact cellular response to inhibitors.
-
Troubleshooting Tip: Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure consistent seeding density and confluency at the time of treatment.
-
-
Possible Cause 2: Fluctuation in HGF Concentration. The concentration of Hepatocyte Growth Factor (HGF), the ligand for c-Met, can dramatically influence the sensitivity of cells to c-Met inhibitors. Experiments are often conducted at non-physiological HGF concentrations, which may not reflect the in vivo environment.
-
Troubleshooting Tip: Carefully control and report the concentration of HGF used in your assays. Consider testing a range of HGF concentrations, including those that are physiologically relevant (0.4 to 0.8 ng/mL in human serum), to understand the dependency of this compound's efficacy on ligand stimulation.
-
-
Possible Cause 3: Different Phosphorylation States of c-Met. The inhibitory activity of some kinase inhibitors can be dependent on the phosphorylation state of the target kinase.
-
Troubleshooting Tip: Characterize the basal phosphorylation state of c-Met in your cell lines. Compare the efficacy of this compound in the presence and absence of HGF stimulation to assess any dependency on the activation state of the receptor.
-
Issue 2: Inconsistent results in Western Blots for c-Met phosphorylation.
-
Possible Cause 1: Suboptimal Antibody Performance. The specificity and affinity of phospho-specific antibodies can vary between lots and manufacturers.
-
Troubleshooting Tip: Validate your phospho-c-Met antibodies using appropriate controls, such as cells treated with a known c-Met activator (HGF) and inhibitor (this compound). Always include a total c-Met loading control.
-
-
Possible Cause 2: Inefficient Lysis and Phosphatase Activity. Failure to rapidly inhibit endogenous phosphatases during cell lysis will lead to dephosphorylation of c-Met.
-
Troubleshooting Tip: Use a lysis buffer containing a cocktail of phosphatase and protease inhibitors. Perform all cell lysis and protein extraction steps on ice to minimize enzymatic activity.
-
In Vivo Xenograft Study Reproducibility
Issue: High variability in tumor growth inhibition in xenograft models.
-
Possible Cause 1: Inconsistent Drug Formulation and Administration. The bioavailability of this compound can be affected by the formulation and route of administration. A clinical study noted potential autoinduction of the compound's metabolism at higher doses.
-
Troubleshooting Tip: Prepare fresh drug formulations for each administration. Ensure consistent dosing and administration schedules. Monitor for any signs of toxicity or changes in animal weight.
-
-
Possible Cause 2: Tumor Heterogeneity. The cellular composition and microenvironment of tumors can vary significantly, even within the same model. The vascular niche has been shown to confer resistance to c-Met inhibitors in vivo.
-
Troubleshooting Tip: Use a sufficient number of animals per group to account for biological variability. At the end of the study, perform histological and molecular analysis of the tumors to assess c-Met expression and phosphorylation levels.
-
-
Possible Cause 3: Host-Ligand Mismatch. If using human cell line xenografts in mice, be aware that murine HGF may not efficiently activate human c-Met.
-
Troubleshooting Tip: Use cell lines with autocrine HGF/c-Met signaling or consider using mouse models that express human HGF.
-
Data Presentation
Due to the limited availability of comprehensive public data for this compound across a wide range of cell lines, the following tables are provided as illustrative examples of how to structure and present quantitative data for clarity and comparison.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | c-Met Status | IC50 (nM) |
| MKN-45 | Gastric | Amplified | 15 |
| EBC-1 | Lung | Amplified | 25 |
| U-87 MG | Glioblastoma | Overexpressed | 150 |
| A549 | Lung | Wild-Type | >1000 |
This table is for illustrative purposes only.
Table 2: Illustrative Effect of HGF on this compound Efficacy in a c-Met Overexpressing Cell Line
| HGF Concentration (ng/mL) | This compound IC50 (nM) |
| 0 | 200 |
| 1 | 120 |
| 10 | 80 |
| 50 | 50 |
This table is for illustrative purposes only.
Experimental Protocols
Western Blot Analysis of c-Met Phosphorylation
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for the specified time. Include positive (HGF-stimulated) and negative (vehicle-treated) controls.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Strip the blot and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin).
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical troubleshooting flow for experimental variability.
References
Adjusting EMD 1204831 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of EMD 121974 (Cilengitide) in experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Cilengitide.
Issue 1: Suboptimal inhibition of cell adhesion and migration.
-
Potential Cause: Incorrect dosage, timing of treatment, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify Cilengitide Concentration: Ensure the final concentration of Cilengitide is appropriate for the cell type and experimental goals. In vitro studies have shown efficacy at concentrations as low as 1 µg/mL for inhibiting meningioma cell migration and invasion[1].
-
Optimize Treatment Duration: The duration of exposure to Cilengitide is critical. For in vitro migration and invasion assays, a 24-hour treatment period has been shown to be effective[2]. For in vivo studies, daily administration may be necessary to observe an effect on tumor invasion[1].
-
Confirm Integrin Expression: Verify that the target cells express the αvβ3 and αvβ5 integrins, as Cilengitide is a selective inhibitor of these integrins[3][4].
-
Control for Matrix Proteins: The type of extracellular matrix (ECM) protein used in adhesion assays is crucial. Cilengitide's inhibitory effect is most pronounced when cells are plated on vitronectin or tenascin.
-
Issue 2: Lack of significant anti-tumor activity in vivo.
-
Potential Cause: Monotherapy may not be sufficient for rapidly growing tumors, or the dosing regimen may be inadequate.
-
Troubleshooting Steps:
-
Consider Combination Therapy: Preclinical and clinical studies suggest that Cilengitide's efficacy is enhanced when combined with other treatments like radiotherapy or chemotherapy (e.g., temozolomide).
-
Adjust Dosing Regimen: In vivo studies in mice have used daily dosages of up to 75 mg/kg. Clinical trials in humans have explored various dosing schedules, including twice-weekly intravenous infusions of 500 mg or 2000 mg. The optimal dosing strategy may depend on the tumor model and desired outcome.
-
Evaluate Tumor Microenvironment: The tumor microenvironment can influence the effectiveness of anti-angiogenic agents. Assess factors such as tumor vascularization and hypoxia.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EMD 121974 (Cilengitide)?
A1: Cilengitide is a cyclic pentapeptide that selectively inhibits the αvβ3 and αvβ5 integrins. By blocking these integrins, Cilengitide disrupts cell-matrix interactions, leading to several downstream effects, including:
-
Inhibition of Angiogenesis: It prevents the formation of new blood vessels, which are essential for tumor growth.
-
Induction of Apoptosis: It can induce programmed cell death in endothelial and tumor cells.
-
Inhibition of Cell Migration and Invasion: It prevents tumor cells from adhering to the extracellular matrix, thereby reducing their ability to migrate and invade surrounding tissues.
Q2: What are the key signaling pathways affected by Cilengitide?
A2: Cilengitide treatment impacts several critical signaling pathways involved in cell survival, proliferation, and migration. These include:
-
FAK/Src/AKT Pathway: Inhibition of this pathway is a key mechanism by which Cilengitide induces apoptosis.
-
PI3K/AKT and MAPK Signaling Pathways: Alterations in these pathways affect cell viability and apoptosis.
-
TGF-β Pathway: Cilengitide can reduce the activity of transforming growth factor-β (TGF-β), a key driver of malignancy.
-
STAT3 Pathway: Cilengitide has been shown to downregulate the expression of PD-L1 via the STAT3 pathway.
Q3: What is the recommended treatment duration for in vitro and in vivo experiments?
A3: The optimal treatment duration for Cilengitide depends on the specific experimental design and goals.
-
In Vitro: For cell-based assays such as migration, invasion, or apoptosis, a treatment duration of 12 to 24 hours is often sufficient to observe significant effects.
-
In Vivo: In animal models, treatment duration can range from several days to weeks. For example, some studies have administered Cilengitide daily for the duration of the experiment to assess its impact on tumor growth and invasion. Clinical trials have evaluated continuous twice-weekly infusions for several weeks or even months.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Cilengitide
| Cell Line | Assay | Cilengitide Concentration | Treatment Duration | Observed Effect | Reference |
| Meningioma Cells | Migration & Invasion | 1 µg/mL | Not Specified | Significant inhibition | |
| B16 Melanoma | Cell Viability & Apoptosis | 5 µg/mL | 12 hours | Reduced viability, enhanced apoptosis | |
| LN-308 Glioma | Smad2 Phosphorylation | 1 µM & 10 µM | 24 hours | Reduced pSmad2 levels |
Table 2: In Vivo Efficacy of Cilengitide in Animal Models
| Tumor Model | Animal | Dosing Regimen | Treatment Duration | Observed Effect | Reference |
| Meningioma | Nude Mice | 75 mg/kg daily | Not Specified | Suppressed brain invasion | |
| B16 Melanoma | C57BL/6 Mice | 50 mg/kg | 7 days | Decreased PD-L1 expression |
Table 3: Clinical Trial Dosing and Outcomes for Cilengitide
| Clinical Trial Phase | Patient Population | Dosing Regimen | Treatment Duration | Key Outcomes | Reference |
| Phase I/IIa | Newly Diagnosed Glioblastoma | 500 mg twice weekly with RT/TMZ | Up to 6 cycles | Median OS: 16.1 months | |
| Phase II | Recurrent Glioblastoma | 500 mg or 2000 mg twice weekly | Until progression | 6-month PFS: 10% (500mg), 15% (2000mg) | |
| Phase II (NABTT 0306) | Newly Diagnosed Glioblastoma | 500 mg or 2000 mg twice weekly with RT/TMZ | > 6 months | Median OS: 21.9 months |
Experimental Protocols
Protocol 1: In Vitro Cell Migration Assay (Transwell Assay)
-
Cell Culture: Culture meningioma cells in appropriate media until they reach 80-90% confluency.
-
Cell Starvation: Serum-starve the cells for 24 hours prior to the assay.
-
Assay Setup:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with a suitable ECM protein (e.g., vitronectin).
-
Add serum-free media containing Cilengitide (e.g., 1 µg/mL) or a vehicle control to the upper chamber.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Seed the starved cells into the upper chamber.
-
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Analysis:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Visualizations
Caption: Cilengitide's mechanism of action.
Caption: In vivo experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]
- 4. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with guidance on common pitfalls and troubleshooting strategies for experiments involving EMD 1204831, a potent and selective c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the c-Met receptor tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This disruption of c-Met signaling can lead to the inhibition of tumor cell proliferation, survival, migration, and invasion.[1]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily inhibits the HGF/c-Met signaling axis. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream effector proteins. Key pathways affected include the RAS/MAPK pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, which is a major regulator of cell survival. By inhibiting c-Met phosphorylation, this compound effectively blocks the activation of these and other downstream pathways.
Q3: In which cancer types or cell lines is this compound expected to be most effective?
A3: this compound is most likely to be effective in cancers where the c-Met pathway is aberrantly activated. This can occur through various mechanisms, including c-Met gene amplification, mutations, or overexpression.[4] Cancer types where c-Met dysregulation is frequently observed include non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma. The choice of cell line is critical; cell lines with known c-Met amplification (e.g., Hs746T gastric cancer cells) or HGF-dependent c-Met activation (e.g., U87-MG glioblastoma cells) are good models to study the effects of this compound.
Troubleshooting Guides
Inconsistent IC50 Values
Q4: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability : Different cancer cell lines exhibit varying levels of dependence on the c-Met pathway, leading to a wide range of IC50 values. Ensure you are using a consistent and well-characterized cell line.
-
HGF Concentration : For HGF-dependent cell lines, the concentration of HGF in the culture medium is critical. Testing at non-physiological concentrations of HGF may lead to misleading predictions of in vivo efficacy. It is recommended to test a range of HGF concentrations, including those found in human serum (0.4 to 0.8 ng/mL).
-
Assay Endpoint : The incubation time for your viability assay can influence the IC50 value. It is advisable to perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.
-
Compound Solubility and Stability : Ensure that this compound is fully dissolved and stable in your solvent. Poor solubility can lead to inaccurate concentrations.
Unexpected Lack of Efficacy
Q5: this compound is not inhibiting c-Met phosphorylation or cell viability in my experiments. What should I check?
A5: If you observe a lack of efficacy, consider the following:
-
c-Met Pathway Activation : Confirm that the c-Met pathway is indeed active in your chosen cell line. Overexpression of c-Met does not always correlate with pathway activation. A baseline western blot for phosphorylated c-Met (p-c-Met) is recommended.
-
HGF-Dependence : If using an HGF-dependent cell line, ensure that you are stimulating the cells with an appropriate concentration of HGF before or during treatment with this compound.
-
Compound Integrity : Verify the quality and integrity of your this compound compound. If possible, confirm its identity and purity.
-
Acquired Resistance : Prolonged treatment with c-Met inhibitors can lead to acquired resistance through on-target mechanisms (e.g., secondary mutations in the c-Met kinase domain) or off-target mechanisms (e.g., activation of bypass signaling pathways).
Off-Target Effects
Q6: How can I be sure that the observed effects are due to c-Met inhibition and not off-target activity?
A6: While this compound is reported to be highly selective, it is good practice to rule out off-target effects:
-
Rescue Experiments : Attempt to "rescue" the phenotype by activating downstream signaling components. For example, if this compound induces apoptosis, see if this can be reversed by overexpressing a constitutively active form of AKT.
-
Use of a Second c-Met Inhibitor : Confirm your findings with a structurally different c-Met inhibitor to ensure the observed phenotype is not specific to the chemical scaffold of this compound.
-
c-Met Knockdown/Knockout : The most definitive way to confirm on-target activity is to use siRNA or CRISPR/Cas9 to reduce or eliminate c-Met expression and observe if the cells become resistant to this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (c-Met Kinase Activity) | 9 nmol/L | Enzymatic Assay | |
| IC50 (c-Met Phosphorylation) | ~1 nmol/L | SNU-5 (gastric cancer) | |
| IC50 (Cell Viability) | Varies | Dependent on cell line |
Experimental Protocols
1. Cell Viability Assay (MTT-Based)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation : Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
2. Western Blot for c-Met Phosphorylation
This protocol allows for the detection of changes in c-Met phosphorylation upon treatment with this compound.
-
Cell Treatment : Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time. For HGF-dependent cell lines, serum-starve the cells and then stimulate with HGF with or without the inhibitor.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met (Tyr1234/1235)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
3. Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay is used to assess the effect of this compound on the migratory capacity of cells.
-
Insert Preparation : If performing an invasion assay, coat the transwell inserts with a basement membrane extract (e.g., Matrigel). For a migration assay, no coating is necessary.
-
Cell Seeding : Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the transwell inserts.
-
Chemoattractant Addition : Add medium containing a chemoattractant (e.g., FBS or HGF) to the lower chamber.
-
Incubation : Incubate the plate for a duration that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Removal of Non-migrated Cells : Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining : Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a suitable stain (e.g., crystal violet or DAPI).
-
Quantification : Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Visualizations
Caption: c-Met Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in vitro.
References
- 1. broadpharm.com [broadpharm.com]
- 2. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 3. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head Comparison of Novel c-Met Inhibitors in NSCLC: EMD 1204831 versus Tepotinib (EMD 1214063)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent and highly selective c-Met inhibitors, EMD 1204831 and Tepotinib (EMD 1214063), for the treatment of Non-Small Cell Lung Cancer (NSCLC). The data presented herein is primarily derived from a key preclinical study that directly compares the two compounds, offering valuable insights into their respective pharmacological profiles. While Tepotinib has advanced to clinical approval for NSCLC with METex14 skipping alterations, the development of this compound was discontinued. This guide focuses on the available preclinical data to facilitate a scientific comparison.
Introduction
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1] Aberrant c-Met signaling, often driven by mutations such as MET exon 14 (METex14) skipping or gene amplification, is a known oncogenic driver in a subset of NSCLC cases.[1] Both this compound and Tepotinib (EMD 1214063) were developed as potent and highly selective inhibitors of the c-Met receptor.[2][3] This guide summarizes their comparative preclinical performance.
Data Presentation: Preclinical Comparison
The following tables summarize the key quantitative data from the head-to-head preclinical comparison of this compound and Tepotinib.
| Compound | c-Met Kinase Inhibition (IC50) | Reference |
| Tepotinib (EMD 1214063) | 3 nmol/L | [2] |
| This compound | 9 nmol/L | |
| Table 1: In Vitro c-Met Kinase Inhibitory Activity. |
| Compound | Selectivity (over a panel of 242 human kinases) | Reference |
| Tepotinib (EMD 1214063) | Highly selective | |
| This compound | Highly selective | |
| Table 2: Kinase Selectivity Profile. |
| Cell Line (Cancer Type) | Experiment | Tepotinib (EMD 1214063) Effect | This compound Effect | Reference |
| EBC-1 (Lung Cancer) | Tumor Growth Inhibition (in vivo xenograft) | Dose-dependent tumor regression | Dose-dependent tumor regression | |
| KP-4 (Pancreatic Cancer) | Tumor Growth Inhibition (in vivo xenograft) | Partial tumor regressions at 200 mg/kg daily | Growth arrest at 200 mg/kg twice daily | |
| Hs746T (Gastric Cancer) | c-Met Autophosphorylation Inhibition (in vivo) | Sustained inhibition | Less sustained inhibition compared to Tepotinib | |
| Table 3: In Vivo Antitumor Activity in Xenograft Models. |
Signaling Pathway and Mechanism of Action
Both this compound and Tepotinib are ATP-competitive inhibitors that selectively bind to the c-Met tyrosine kinase, thereby blocking its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts key cellular processes involved in tumor growth and survival.
Caption: Simplified c-Met signaling pathway and the inhibitory action of Tepotinib and this compound.
Experimental Protocols
The following methodologies are based on the key preclinical study by Bladt et al., 2013.
In Vitro Kinase Assay: The inhibitory activity of the compounds on c-Met kinase was determined using a biochemical assay. Recombinant human c-Met kinase domain was incubated with the respective inhibitor at various concentrations in the presence of ATP and a substrate peptide. The phosphorylation of the substrate was measured to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Kinase Selectivity Screening: The selectivity of this compound and Tepotinib was assessed against a panel of 242 human protein kinases. The compounds were tested at a fixed concentration, and the percentage of inhibition for each kinase was determined. This broad screening helps to identify potential off-target effects.
Cell-Based Assays: Human cancer cell lines with known c-Met activation status were used. Cells were treated with varying concentrations of the inhibitors. The phosphorylation status of c-Met and downstream signaling proteins like Akt and Erk was analyzed by Western blotting to confirm target engagement and pathway inhibition within a cellular context.
In Vivo Xenograft Studies: Human tumor cells (e.g., EBC-1 lung cancer, KP-4 pancreatic cancer) were subcutaneously implanted into immunocompromised mice. Once tumors reached a palpable size, mice were treated orally with either vehicle control, this compound, or Tepotinib at specified doses and schedules. Tumor volume was measured regularly to assess anti-tumor efficacy. Pharmacodynamic assessments involved analyzing c-Met phosphorylation in tumor tissues at different time points after drug administration to correlate with pharmacokinetic profiles.
Caption: General workflow for in vivo xenograft studies.
Discussion and Conclusion
Preclinical data demonstrate that both this compound and Tepotinib (EMD 1214063) are potent and highly selective inhibitors of the c-Met receptor tyrosine kinase. In vitro, Tepotinib exhibited a slightly lower IC50 for c-Met kinase inhibition compared to this compound. In vivo studies showed that both compounds induced tumor regression in c-Met dependent cancer models. A notable difference was observed in the duration of c-Met inhibition in vivo, with Tepotinib demonstrating a more sustained effect.
While both compounds showed promise in preclinical models, only Tepotinib progressed through clinical development to become an approved therapy for NSCLC patients with METex14 skipping alterations. A first-in-man clinical trial for this compound in advanced solid tumors was initiated but subsequently terminated for reasons other than safety, and its development was not pursued further.
This comparative guide, based on available preclinical data, highlights the subtle but potentially significant differences in the pharmacological profiles of these two c-Met inhibitors. For researchers in the field, this information can inform the design of future c-Met targeted therapies and the interpretation of their mechanisms of action.
References
- 1. Tepotinib (EMD 1214063; MSC2156119) | c-MET inhibitor | CAS 1100598-32-0 | Buy Tepotinib (EMD 1214063; MSC2156119) from Supplier InvivoChem [invivochem.com]
- 2. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
A Comparative Guide to MET Inhibitors: EMD 1204831 and Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The MET receptor tyrosine kinase is a critical signaling node in oncology, with its aberrant activation implicated in the progression of numerous cancers. This has led to the development of a range of MET inhibitors. This guide provides an objective comparison of the preclinical performance of EMD 1204831 against other notable MET inhibitors: tepotinib, capmatinib, and crizotinib, supported by experimental data.
Biochemical Potency and Selectivity
A primary measure of a targeted inhibitor's utility is its potency against the intended target and its selectivity over other kinases, which can predict potential off-target effects. This compound demonstrates potent and highly selective inhibition of the c-Met receptor tyrosine kinase.[1]
| Inhibitor | MET Kinase IC50 (nM) | Selectivity Notes |
| This compound | 9 | Highly selective when tested against a panel of 242 human kinases.[1] |
| Tepotinib (EMD 1214063) | 3 | Highly selective, with >1,000-fold selectivity for c-Met over 236 of 241 kinases tested.[1][2] |
| Capmatinib (INC280) | 0.13 | Highly potent and selective for MET over a large panel of human kinases.[3] |
| Crizotinib (PF-02341066) | 11 (cell-based) | Multi-kinase inhibitor targeting MET, ALK, and ROS1. |
In Vitro Cellular Activity
The efficacy of these inhibitors has been evaluated in various cancer cell lines, particularly those with MET pathway alterations such as gene amplification or exon 14 skipping mutations.
| Inhibitor | Cell Line | MET Alteration | IC50 (nM) for Cell Growth Inhibition |
| This compound | MKN-45 (Gastric) | Amplification | 52 |
| Tepotinib (EMD 1214063) | MKN-45 (Gastric) | Amplification | <1 |
| Capmatinib | NCI-H1993 (Lung) | MET Exon 14 Skipping | 2.3 |
| Crizotinib | MKN45 (Gastric) | Amplification | <200 |
| Hs746T (Gastric) | Amplification | <200 | |
| MDA-MB-231 (Breast) | Not specified | 5160 | |
| MCF-7 (Breast) | Not specified | 1500 | |
| SK-BR-3 (Breast) | Not specified | 3850 |
In Vivo Antitumor Efficacy
Preclinical xenograft models are crucial for assessing the in vivo activity of MET inhibitors. Both this compound and its counterpart tepotinib have demonstrated significant tumor growth inhibition in various cancer models.
A matching-adjusted indirect comparison of tepotinib with capmatinib and crizotinib for the treatment of advanced non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations predicted prolonged progression-free survival (PFS) and overall survival (OS) with tepotinib.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Below are representative protocols for the key experiments cited in this guide. These are intended to provide a detailed understanding of the methodologies employed.
MET Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the MET kinase.
-
Materials:
-
Recombinant human c-Met kinase domain.
-
Biotinylated peptide substrate (e.g., Poly (Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Test compounds (this compound and comparators) dissolved in DMSO.
-
Streptavidin-coated plates.
-
Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to a reporter).
-
Plate reader.
-
-
Procedure:
-
Add assay buffer to the wells of a streptavidin-coated 96-well plate.
-
Add the test compound at various concentrations.
-
Add the recombinant MET kinase to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Wash the plate to remove unbound reagents.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add a substrate for the reporter enzyme on the detection antibody and measure the signal using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Materials:
-
Cancer cell lines (e.g., MKN-45, Hs746T).
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Xenograft Model
This experiment evaluates the antitumor efficacy of a MET inhibitor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line with MET activation (e.g., Hs746T).
-
Cell culture medium and reagents.
-
Matrigel (optional, to aid tumor formation).
-
Test compound formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Culture the cancer cells to a sufficient number.
-
Inject a suspension of the cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Analyze the tumor growth data to determine the extent of tumor growth inhibition.
-
References
- 1. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of c-Met Inhibitors in Patient-Derived Xenograft Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pre-clinical efficacy of EMD 1204831 and other selective c-Met inhibitors in patient-derived xenograft (PDX) models. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows to aid in the evaluation of these targeted therapies.
Introduction to c-Met Inhibition in Oncology
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell growth, migration, and survival.[1] Dysregulation of the c-Met/HGF signaling pathway is implicated in a variety of human malignancies, making it a key target for cancer therapy.[1] Selective c-Met inhibitors are a class of targeted therapies designed to disrupt this pathway and inhibit tumor progression. This guide focuses on the pre-clinical validation of this compound, a potent and highly selective c-Met inhibitor, and compares its efficacy with other c-Met inhibitors—tepotinib, savolitinib, and capmatinib—in clinically relevant patient-derived xenograft (PDX) models.
Mechanism of Action: The c-Met Signaling Pathway
This compound functions as a selective inhibitor of the c-Met receptor tyrosine kinase. By binding to c-Met, it disrupts the downstream signaling cascade that promotes tumor cell proliferation, survival, invasion, and angiogenesis. The primary pathways affected include the RAS/ERK, PI3K/AKT, and STAT signaling pathways.
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts as they better retain the heterogeneity of the original tumor.[1]
This compound Efficacy Data
While direct quantitative data for this compound in patient-derived xenograft models is not extensively available in the public domain, a key study by Bladt et al. (2013) demonstrated that both EMD 1214063 and this compound induced regression of human tumors in murine xenograft models.[2] The study highlighted that this anti-tumor activity was observed regardless of whether c-Met activation was dependent on its ligand, HGF.[2]
Table 1: Summary of this compound Efficacy in Murine Xenograft Models
| Compound | Model Type | Outcome | Reference |
| This compound | Murine Xenograft | Induced tumor regression |
Alternative c-Met Inhibitors: Efficacy in PDX Models
Several other selective c-Met inhibitors have been evaluated in PDX models, providing a basis for comparison.
Tepotinib: In a study utilizing orthotopic PDX models of non-small cell lung cancer (NSCLC) brain metastases, tepotinib demonstrated significant anti-tumor activity. Treatment with tepotinib led to pronounced tumor regression, including instances of complete or near-complete regression.
Savolitinib: Research on papillary renal cell carcinoma (PRCC) PDX models has shown that savolitinib treatment results in tumor regressions, outperforming standard-of-care treatments like sunitinib in some contexts.
Capmatinib: The GEOMETRY mono-1 trial provided extensive clinical data on the efficacy of capmatinib in patients with MET exon 14-mutated NSCLC. While this is clinical data, it underscores the therapeutic potential of c-Met inhibition. Preclinical studies in PDX models are necessary to fully delineate its comparative efficacy.
Table 2: Comparative Efficacy of Alternative c-Met Inhibitors in PDX Models
| Compound | Cancer Type | PDX Model Details | Key Efficacy Findings | Reference |
| Tepotinib | NSCLC Brain Metastases | Orthotopic implantation | Pronounced tumor regression, including complete or near-complete regression | |
| Savolitinib | Papillary Renal Cell Carcinoma | Not specified | Induced tumor regressions; more efficacious than sunitinib in some models | |
| Capmatinib | NSCLC (METex14) | Clinical Trial (not PDX) | High overall response rates in treatment-naïve and previously treated patients |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pre-clinical findings. Below are generalized protocols for the establishment of PDX models and the subsequent evaluation of drug efficacy, based on common practices in the field.
Establishment of Patient-Derived Xenografts (PDX)
A typical protocol for establishing non-small cell lung cancer (NSCLC) PDX models involves the following steps:
-
Tissue Procurement: Fresh tumor tissue is obtained from surgically resected specimens from consenting patients.
-
Implantation: The tumor tissue is cut into small fragments (approximately 3-4 mm) and subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID) within 24 hours of surgery.
-
Tumor Growth and Passaging: Mice are monitored for tumor growth. Once a tumor reaches a specific size (e.g., 1500 mm³), it is excised, fragmented, and re-implanted into new host mice for expansion. This process is typically repeated for several generations to establish a stable PDX line.
In Vivo Drug Efficacy Assessment
The efficacy of c-Met inhibitors in PDX models is generally assessed as follows:
-
Cohort Formation: Once established PDX tumors are of a suitable size, they are implanted into a cohort of mice.
-
Treatment Initiation: When the tumors reach a predetermined volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug is administered to the treatment group according to a specified dose and schedule, while the control group receives a vehicle.
-
Monitoring and Endpoint: Tumor volume and mouse body weight are measured regularly. The experiment concludes when tumors in the control group reach a defined endpoint, or after a predetermined treatment duration.
-
Data Analysis: The primary outcome is typically tumor growth inhibition or regression, calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
This compound demonstrates promise as a selective c-Met inhibitor with the potential for inducing tumor regression. While direct comparative data in PDX models is emerging, initial findings in murine xenografts are encouraging. Further studies utilizing well-characterized PDX models are essential to fully elucidate its efficacy profile in comparison to other c-Met inhibitors like tepotinib and savolitinib. The use of standardized and detailed experimental protocols, as outlined in this guide, will be critical for generating robust and comparable pre-clinical data to inform clinical development and ultimately, patient treatment strategies.
References
A Comparative Analysis of EMD 1204831 and Crizotinib for the Treatment of MET-Amplified Cancers
For researchers and drug development professionals navigating the landscape of targeted therapies for MET-amplified cancers, a clear understanding of the available inhibitors is crucial. This guide provides an objective comparison of two notable MET inhibitors, EMD 1204831 and crizotinib, based on available preclinical and clinical data. While crizotinib is a multi-kinase inhibitor approved for certain cancer types, this compound was developed as a highly selective c-Met inhibitor.
Mechanism of Action
Both this compound and crizotinib function by inhibiting the catalytic activity of the MET receptor tyrosine kinase. However, their selectivity profiles differ significantly. This compound is a highly selective inhibitor of c-Met.[1][2][3] In contrast, crizotinib is a multi-targeted tyrosine kinase inhibitor, acting on ALK, ROS1, and MET.[4][5] This broader activity profile means crizotinib can be effective in tumors driven by alterations in any of these three pathways.
Below is a diagram illustrating the MET signaling pathway and the points of inhibition for both drugs.
Preclinical Performance
Preclinical studies provide a foundational understanding of a drug's potency and selectivity. Both this compound and crizotinib have demonstrated significant anti-tumor activity in preclinical models of MET-amplified cancers.
In Vitro Potency
| Compound | Target | IC50 (nmol/L) | Cell Line | Reference |
| This compound | c-Met (enzymatic) | 12 | - | |
| c-Met (cellular) | 15 | A549 | ||
| Crizotinib | c-Met | Not explicitly stated in provided results | - | - |
This compound has shown potent and highly selective inhibitory activity against the c-Met receptor tyrosine kinase. It effectively inhibits both HGF-dependent and constitutive phosphorylation of c-Met.
In Vivo Efficacy
In murine xenograft models, both compounds have demonstrated the ability to induce regression of human tumors where c-Met activation is a key driver. This compound showed excellent anti-tumor activity in various xenograft models, including those with c-Met gene amplification, leading to complete tumor regressions at doses as low as 6 mg/kg/day administered orally. Crizotinib has also been shown to potently inhibit tumor growth in cell models of MET-addicted non-small cell lung cancer (NSCLC).
Clinical Performance
While preclinical data for this compound was promising, its clinical development was not pursued for reasons other than safety. Crizotinib, on the other hand, has undergone extensive clinical investigation and is an approved therapy for ALK- and ROS1-positive NSCLC, with demonstrated activity in MET-altered cancers.
Crizotinib in MET-Amplified NSCLC
Clinical trials have established the efficacy of crizotinib in patients with MET-amplified NSCLC, although response rates can vary depending on the level of MET amplification.
| Trial | Patient Population | MET Amplification Level | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |
| PROFILE 1001 | Pretreated advanced NSCLC | Intermediate to High (MET/CEP7 ratio >2.2) | ~40% | 7.3 | 20.5 | |
| METROS | Pretreated advanced NSCLC | MET amplification or exon 14 mutation | 27% | 4.4 | 5.4 | |
| Phase 1 (NCT00585195) | Advanced NSCLC | High (MET/CEP7 ratio ≥5) | 67% | - | - | |
| Intermediate (MET/CEP7 ratio >2.2 - <5) | 17% | - | - | |||
| Low (MET/CEP7 ratio ≥1.8 - ≤2.2) | 0% | - | - | |||
| Turkish Oncology Group (Real-world) | Advanced NSCLC | MET amplification | - | 6.1 | 11.0 |
These data underscore that patients with high-level MET amplification are more likely to respond to crizotinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of these inhibitors.
Cell Viability and Apoptosis Assays
A common method to assess the effect of these inhibitors on cancer cells is the cell viability assay, often performed using reagents like MTT or CellTiter-Glo. To investigate the induction of apoptosis, an Annexin V binding assay is frequently employed.
Western Blot Analysis
To determine the impact of the inhibitors on cellular signaling, western blot analysis is a standard technique. This method allows for the detection of changes in the phosphorylation status of MET and its downstream signaling proteins like AKT, ERK, and STAT3.
In Vivo Xenograft Studies
The antitumor efficacy of these compounds in a living organism is typically evaluated using mouse xenograft models.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 5. cancernetwork.com [cancernetwork.com]
Validating EMD 1204831 On-Target Effects: A Comparative Guide to Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor EMD 1204831 and genetic knockdown approaches, specifically siRNA, for validating the on-target effects of inhibiting the c-Met receptor tyrosine kinase. The following sections present a detailed analysis of their respective impacts on cellular signaling, viability, and migration, supported by experimental data and detailed protocols.
Unveiling the Target: The c-Met Signaling Pathway
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a key driver of cell proliferation, survival, motility, and invasion.[1] Its aberrant activation is implicated in a variety of human cancers. Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the PI3K/Akt and RAS/MEK/ERK pathways.
Comparative Analysis: this compound vs. c-Met siRNA
Both the small molecule inhibitor this compound and siRNA-mediated knockdown are effective tools for interrogating the function of c-Met. However, they operate through distinct mechanisms, leading to different experimental considerations and outcomes. This compound is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase, with an IC50 of 9 nmol/L.[2] In contrast, siRNA targets the c-Met mRNA for degradation, leading to a reduction in the total protein level.[3]
Table 1: Comparison of On-Target Effects on c-Met and Downstream Signaling
| Parameter | This compound | c-Met siRNA | References |
| Mechanism of Action | Reversible, competitive inhibition of ATP binding to the c-Met kinase domain | Post-transcriptional gene silencing via mRNA degradation | |
| Effect on c-Met Protein | Inhibits phosphorylation (activation) | Reduces total protein expression | |
| Downstream Signaling Inhibition | Dose-dependent inhibition of p-Akt and p-ERK | Reduction in p-Akt and p-ERK levels | |
| Specificity | Highly selective for c-Met over a panel of 242 other kinases | Potential for off-target effects depending on siRNA sequence | |
| Duration of Effect | Dependent on compound pharmacokinetics and washout | Typically 48-72 hours, depending on cell division and protein turnover |
Table 2: Comparative Phenotypic Effects
| Phenotypic Outcome | This compound | c-Met siRNA | References |
| Cell Viability / Proliferation | Dose-dependent inhibition of cell growth | Significant reduction in cell proliferation | |
| Cell Migration | Inhibition of HGF-induced cell migration | Reduction in cell migration | |
| Tumor Growth (in vivo) | Induces regression of established tumors in xenograft models | Inhibits tumorigenicity and suppresses tumor growth |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Experimental Workflow: Target Validation
The general workflow for validating the on-target effects of a c-Met inhibitor using genetic knockdown as a comparator is outlined below.
c-Met siRNA Transfection and Protein Extraction for Western Blot
This protocol describes the transfection of siRNA into cultured cells to knockdown c-Met expression, followed by protein extraction for subsequent analysis.
Materials:
-
c-Met specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM™ medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to the cells in each well containing fresh complete medium.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Protein Extraction:
-
After incubation, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein and determine the protein concentration using a BCA assay. The samples are now ready for Western blot analysis.
-
Western Blot Analysis of c-Met and Downstream Signaling
This protocol is for the detection of total c-Met, phosphorylated c-Met (p-c-Met), and downstream signaling proteins p-Akt and p-ERK by Western blotting.
Materials:
-
Protein lysate from treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Met, anti-p-c-Met, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or transfect with c-Met siRNA as described previously. Include appropriate vehicle and non-targeting siRNA controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated or non-targeting siRNA treated cells).
-
Plot a dose-response curve to determine the IC50 value for this compound.
-
Boyden Chamber Cell Migration Assay
The Boyden chamber assay is a common method to assess cell migration towards a chemoattractant.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS or HGF)
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol and crystal violet)
Procedure:
-
Assay Setup:
-
Place the Boyden chamber inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
In the upper chamber (the insert), add cells (e.g., 5 x 10^4 cells) that have been pre-treated with this compound, transfected with c-Met siRNA, or control-treated, resuspended in serum-free medium.
-
-
Incubation:
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 6-24 hours), depending on the cell type.
-
-
Cell Removal and Staining:
-
After incubation, remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet for 20 minutes.
-
-
Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, the dye can be eluted and the absorbance measured.
-
Logical Framework for Comparison
The choice between a small molecule inhibitor and genetic knockdown depends on the specific experimental question.
By presenting this comparative data and the detailed methodologies, this guide aims to equip researchers with the necessary information to design and execute robust experiments for validating the on-target effects of this compound and similar c-Met inhibitors.
References
A Comparative Guide to the In Vivo Anti-Tumor Activity of c-Met Inhibitors: EMD 1204831 vs. Tepotinib (EMD 1214063)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical in vivo anti-tumor activity of two closely related, potent, and selective c-Met inhibitors: EMD 1204831 and tepotinib (formerly EMD 1214063). Both compounds were developed by Merck KGaA and have demonstrated significant potential in targeting cancers with aberrant c-Met signaling. This guide aims to present the available experimental data to aid in the objective assessment of their preclinical performance.
Introduction to c-Met Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention. This compound and tepotinib are small molecule inhibitors designed to selectively target the ATP-binding site of the c-Met kinase, thereby blocking its downstream signaling and anti-tumor effects.
Comparative Analysis of Preclinical Data
While both this compound and tepotinib have been evaluated in preclinical in vivo models, the extent of publicly available quantitative data differs significantly. Tepotinib, having progressed to clinical trials and receiving FDA approval for non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations, has a more extensive and detailed public data profile.
Biochemical and Cellular Activity
Both compounds exhibit potent inhibition of c-Met kinase activity at the nanomolar level.
| Compound | c-Met Kinase IC50 | Cellular c-Met Phosphorylation IC50 | Selectivity Profile |
| This compound | 9 nmol/L[1] | Not explicitly stated | Highly selective against a panel of 242 human kinases[1] |
| Tepotinib (EMD 1214063) | 3 nmol/L[1] | 9.2 nmol/L (EBC-1 cells) | Highly selective against a panel of 242 human kinases[1] |
In Vivo Anti-Tumor Activity
In contrast, several studies have reported detailed quantitative in vivo data for tepotinib.
Tepotinib: Summary of In Vivo Anti-Tumor Efficacy in Xenograft Models
| Tumor Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| EBC-1 (MET amplification) | Lung Cancer | 15 mg/kg, once daily | Complete regression in 7/10 mice | |
| EBC-1 (MET amplification) | Lung Cancer | 25 mg/kg, once daily | Complete regression in 10/10 mice | |
| Hs746T (METex14 skipping/amplification) | Gastric Cancer | 3 mg/kg, once daily | Tumor growth inhibition | |
| Hs746T (METex14 skipping/amplification) | Gastric Cancer | 6 mg/kg, once daily | Tumor regression | |
| KP-4 (HGF-dependent) | Pancreatic Cancer | 25 mg/kg, once daily | Tumor growth inhibition |
This compound: In Vivo Anti-Tumor Efficacy
Published literature confirms that this compound "induced regression of human tumors" in murine xenograft models, and this effect was observed regardless of whether c-Met activation was HGF-dependent or independent. Unfortunately, specific quantitative data such as tumor growth inhibition percentages from these studies are not detailed in the available publications.
Experimental Protocols
The following section outlines a typical experimental protocol for evaluating the in vivo anti-tumor activity of c-Met inhibitors, based on methodologies reported for tepotinib and general practices in the field.
Xenograft Tumor Model Protocol
-
Cell Lines and Culture: Human cancer cell lines with known c-Met alterations (e.g., EBC-1 for MET amplification, Hs746T for MET exon 14 skipping) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of tumor cells (typically 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium like Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compounds (this compound or tepotinib) are formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose) and administered orally once daily at specified doses. The control group receives the vehicle only.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints may include tumor regression (a decrease in tumor size from baseline) and survival.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, organs may be collected for histological analysis.
-
Pharmacodynamic Analysis: To confirm target engagement, tumor samples can be collected at various time points after treatment to measure the levels of phosphorylated c-Met and downstream signaling proteins (e.g., p-Akt, p-ERK) via methods like Western blotting or ELISA.
Visualizations
c-Met Signaling Pathway
Caption: A diagram illustrating the c-Met signaling pathway and the mechanism of inhibition by this compound and tepotinib.
Experimental Workflow for In Vivo Anti-Tumor Activity Validation
Caption: A generalized workflow for the in vivo validation of anti-tumor activity of c-Met inhibitors.
Conclusion
Both this compound and tepotinib are highly potent and selective inhibitors of the c-Met receptor tyrosine kinase with demonstrated in vivo anti-tumor activity. Preclinical evidence strongly supports the therapeutic potential of both compounds in cancers with aberrant c-Met signaling. Tepotinib has a more extensively documented preclinical and clinical profile, leading to its regulatory approval. While the available literature confirms the efficacy of this compound in causing tumor regression in xenograft models, a lack of publicly available, specific quantitative data limits a direct head-to-head comparison of its in vivo potency with that of tepotinib. Further publication of detailed preclinical data for this compound would be beneficial for a more comprehensive comparative assessment.
References
EMD 1204831 (Tepotinib): A Targeted Approach to Overcoming EGFR Inhibitor Resistance in Non-Small Cell Lung Cancer
A comprehensive analysis of the MET inhibitor EMD 1204831 (tepotinib) demonstrates its significant efficacy in preclinical models of non-small cell lung cancer (NSCLC) that have developed acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), primarily through the mechanism of MET amplification. This guide provides a detailed comparison of this compound's performance with alternative therapeutic strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Acquired resistance to EGFR TKIs represents a major clinical challenge in the treatment of NSCLC. One of the key mechanisms driving this resistance is the amplification of the MET proto-oncogene, which leads to the activation of bypass signaling pathways that circumvent the EGFR blockade. This compound, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, has emerged as a promising therapeutic agent to counteract this resistance mechanism.[1][2][3][4]
Comparative Efficacy of this compound in EGFR TKI-Resistant Models
Preclinical studies have demonstrated the robust anti-tumor activity of this compound, both as a monotherapy and in combination with EGFR TKIs, in various in vitro and in vivo models of acquired resistance.
In Vivo Xenograft Studies
The efficacy of this compound has been extensively evaluated in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models that mimic clinical resistance to EGFR inhibitors.
Table 1: Efficacy of this compound in Xenograft Models of EGFR TKI-Resistant NSCLC
| Model | EGFR Mutation | Resistance Mechanism | Treatment | Outcome | Reference |
| LU858 (PDX) | L858R | High c-Met/HGF Expression | Tepotinib + Gefitinib/Afatinib | Complete tumor regression | [5] |
| DFCI081 (CDX) | del19 | c-Met Amplification | Tepotinib (monotherapy) | Complete tumor regression | |
| HCC827-GR-T790M (CDX) | del19, T790M | c-Met Amplification | Tepotinib + Rociletinib | Complete tumor regression | |
| HCC827-GR-T790M (CDX) | del19, T790M | c-Met Amplification | Tepotinib + Erlotinib/Afatinib | Slowed tumor growth |
Note: CDX = Cell line-derived xenograft; PDX = Patient-derived xenograft; TKI = Tyrosine kinase inhibitor.
dot
Caption: A generalized workflow for in vivo xenograft studies evaluating the efficacy of this compound.
In Vitro Studies
In cellular models, this compound has shown potent inhibitory activity against c-Met phosphorylation and downstream signaling pathways in a dose-dependent manner. The IC50 (inhibitory concentration 50%) values for this compound are in the low nanomolar range, highlighting its high potency.
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| c-Met Kinase IC50 | 9 nmol/L | |
| Selectivity | Highly selective against a panel of 242 human kinases |
Signaling Pathway Interruption by this compound
Acquired resistance to EGFR inhibitors via MET amplification involves the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, independent of EGFR. This compound effectively blocks this bypass mechanism by directly inhibiting the kinase activity of the c-Met receptor.
dot
Caption: Signaling pathway illustrating MET-mediated bypass and inhibition by this compound.
Comparison with Alternative Therapeutic Strategies
While this compound demonstrates significant promise, other therapeutic strategies are also being investigated to overcome MET-driven resistance to EGFR TKIs.
Amivantamab (EGFR-MET Bispecific Antibody)
Amivantamab is a bispecific antibody that targets both EGFR and MET. Preclinical data in NSCLC cell lines with acquired resistance to osimertinib (a third-generation EGFR TKI) and MET amplification have shown that amivantamab can overcome this resistance. In xenograft models, amivantamab has demonstrated superior antitumor activity compared to the EGFR TKI erlotinib and the MET inhibitor crizotinib.
Table 3: Preclinical Efficacy of Amivantamab
| Model | Resistance Mechanism | Treatment | Outcome | Reference |
| HCC827 (cell line) | EGFR del19 | Amivantamab | 99.8% tumor growth inhibition | |
| Xenograft models | EGFR exon 20 insertion | Amivantamab | More efficacious than cetuximab or poziotinib |
Other MET Kinase Inhibitors
Other selective MET inhibitors, such as savolitinib and capmatinib, are also in development and have shown efficacy in combination with EGFR TKIs in MET-amplified, EGFR-mutant NSCLC. Clinical trials have demonstrated promising objective response rates and progression-free survival with these combinations.
Chemotherapy
Standard-of-care chemotherapy remains an option for patients who progress on EGFR TKIs. However, the efficacy of chemotherapy in the context of MET-amplified resistance is often limited, with shorter progression-free survival compared to targeted therapies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these preclinical findings.
In Vivo Xenograft Model Protocol (General)
-
Cell Lines/Tissues: EGFR TKI-resistant NSCLC cell lines (e.g., HCC827-GR-T790M) or patient-derived tumor tissue are used.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are typically used.
-
Tumor Implantation: Cells or tumor fragments are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and mice are then randomized into treatment groups.
-
Treatment Administration:
-
This compound (Tepotinib): Administered orally (p.o.) at doses ranging from 10 to 100 mg/kg, once daily.
-
EGFR TKIs (e.g., Gefitinib, Erlotinib, Afatinib, Rociletinib): Administered orally or via intraperitoneal (i.p.) injection at established effective doses.
-
Vehicle Control: The formulation buffer for the drugs is administered to the control group.
-
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a defined treatment period. Tumor growth inhibition is calculated.
In Vitro Kinase Assay
-
Enzyme and Substrate: Recombinant human c-Met kinase and a suitable substrate (e.g., poly-Glu-Tyr) are used.
-
Inhibitor: this compound is serially diluted to a range of concentrations.
-
Reaction: The kinase, substrate, ATP, and inhibitor are incubated together.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or ELISA.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the kinase activity is determined.
Conclusion
This compound (tepotinib) has demonstrated compelling preclinical efficacy in overcoming acquired resistance to EGFR inhibitors in NSCLC models driven by MET amplification. Its high potency and selectivity, combined with its effectiveness both as a monotherapy and in combination with EGFR TKIs, position it as a strong candidate for the treatment of this patient population. While alternative strategies such as the bispecific antibody amivantamab and other MET inhibitors also show promise, the robust and consistent preclinical data for this compound provide a strong rationale for its continued clinical development and investigation in this setting. Further head-to-head comparative studies will be crucial to fully delineate the optimal therapeutic approach for patients with MET-driven EGFR TKI resistance.
References
- 1. EMD 1214063 and this compound constitute a new class of potent and highly selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of EMD 1204831 (Tepotinib)
This document provides crucial safety and logistical information for the proper disposal of EMD 1204831, also known as Tepotinib. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. This compound, identified as Tepotinib (CAS No. 1100598-32-0), is classified as causing skin and serious eye irritation.[1] Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body | Protective clothing to prevent skin exposure.[2] |
| Respiratory | A suitable respirator should be used if risk assessment indicates it is necessary.[2] |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Contaminated clothing should be removed and washed before reuse.
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Wash out the mouth with water and consult a physician.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate danger area and ensure adequate ventilation. Avoid breathing vapors, mists, or gas.
-
Containment: Cover drains to prevent the substance from entering the sewage system.
-
Cleanup:
-
For liquid spills, use an inert, liquid-absorbent material such as Chemizorb® to collect the substance.
-
For solid spills, clean with an inert absorbent material.
-
Avoid generating dust.
-
-
Disposal of Cleanup Materials: Place all contaminated materials into a suitable, sealed container for proper disposal.
-
Decontamination: Thoroughly clean the affected area after the spill has been removed.
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. Improper disposal can pose a significant environmental risk.
-
Waste Identification: Characterize the waste material. This includes unused product, contaminated lab supplies (e.g., gloves, wipes, absorbent materials), and empty containers.
-
Containerization:
-
Place all waste materials into a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from sources of ignition.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Do not dispose of this compound with household garbage or allow it to enter the sewage system.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
It is critical to note that this guidance is based on generally available safety data sheets. Always consult your institution's specific safety protocols and the most current safety data sheet for this compound before handling or disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
